Nlrp3-IN-41
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H22N2O4S2 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C22H22N2O4S2/c1-29(25,26)24-15-5-8-19-9-12-20(16-22(19)24)23-30(27,28)21-13-10-18(11-14-21)17-6-3-2-4-7-17/h2-4,6-7,9-14,16,23H,5,8,15H2,1H3 |
InChI-Schlüssel |
NBXCHURIJCPWDR-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Nlrp3-IN-41: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-41, also identified as compound S-9, is an orally active and brain-penetrant small molecule inhibitor targeting the NLRP3 inflammasome. Recent findings have elucidated a dual-target mechanism of action, identifying both the NLRP3 protein and Protein Kinase R (PKR) as direct targets. This compound demonstrates broad anti-inflammatory and anti-neuroinflammatory properties by inhibiting both the priming and activation stages of the NLRP3 inflammasome. Notably, this compound is a non-selective inhibitor, also demonstrating inhibitory effects on the NLRC4 and AIM2 inflammasomes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effects on the inflammasome signaling pathway through a dual-targeting mechanism involving direct inhibition of both NLRP3 and Protein Kinase R (PKR)[1]. This multi-faceted approach allows for the suppression of both the initial priming signal and the subsequent activation signal required for inflammasome assembly and pro-inflammatory cytokine release.
Inhibition of the NLRP3 Inflammasome Activation Stage
The primary and intended mechanism of this compound is the direct inhibition of the NLRP3 inflammasome. While the precise binding site on the NLRP3 protein is not yet fully detailed in publicly available literature, its action prevents the downstream consequences of NLRP3 activation. This includes the inhibition of the autoproteolysis of pro-caspase-1 to its active form, caspase-1. The inhibition of caspase-1 subsequently blocks the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.
Inhibition of the Priming Stage via PKR Targeting
A novel aspect of this compound's mechanism is its direct inhibition of Protein Kinase R (PKR)[1]. PKR is known to be involved in the upstream signaling pathways that lead to the transcriptional upregulation of NLRP3 and pro-IL-1β, a critical step known as priming. By inhibiting PKR, this compound effectively dampens the priming signal, reducing the cellular pool of essential inflammasome components.
Non-Selective Inflammasome Inhibition
It is important to note that this compound is a non-selective inflammasome inhibitor. In addition to its effects on the NLRP3 inflammasome, it has been observed to inhibit the activation of the NLRC4 and AIM2 inflammasomes[1]. This broad-spectrum activity suggests that its therapeutic applications and experimental use should be considered in the context of general inflammasome suppression rather than NLRP3-specific modulation.
Quantitative Data
As of the latest available information, specific IC50 values for this compound (compound S-9) from the primary literature are not publicly detailed. However, qualitative and dose-dependent inhibitory effects have been described.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IL-1β Inhibition | Significant inhibition | THP-1 derived macrophages (THP-M) | 5-15 μM this compound, 24h incubation, stimulated with LPS (100 ng/mL) and ATP (5 mM) | [1] |
| In Vivo Efficacy | Attenuation of colitis symptoms | C57BL/6 and ICR mice | 40 and 80 mg/kg, intragastric administration, 10 days, in a DSS-induced colitis model | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the dual-target mechanism of this compound, targeting both the priming and activation steps of the NLRP3 inflammasome pathway.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines a typical workflow to assess the in vitro efficacy of this compound in a cell-based assay.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This assay measures the ability of this compound to inhibit the release of IL-1β from cultured human macrophages following NLRP3 inflammasome activation.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
ELISA kit for human IL-1β
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inflammasome Priming (Signal 1):
-
Prime the differentiated THP-1 macrophages by treating them with LPS (100 ng/mL) for 3-4 hours.
-
-
Inhibitor Treatment:
-
Following priming, treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or vehicle control (DMSO) for 1 hour.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) to the cell culture medium and incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
In Vivo DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using dextran (B179266) sodium sulfate (B86663) (DSS) to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 or ICR mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Animal scales
-
Scoring system for disease activity index (DAI)
Methodology:
-
Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 7 consecutive days to induce acute colitis. A control group should receive regular drinking water.
-
-
Inhibitor Treatment:
-
Administer this compound (40 or 80 mg/kg) or vehicle control to the mice via oral gavage daily for 10 days, starting from the first day of DSS administration.
-
-
Monitoring of Disease Progression:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) based on a standardized scoring system (see table below).
-
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
-
Endpoint Analysis:
-
At the end of the treatment period (Day 10), euthanize the mice.
-
Excise the colon and measure its length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Colon tissue can also be used for molecular analysis (e.g., cytokine measurement by ELISA or qPCR).
-
-
Data Analysis:
-
Compare the changes in body weight, DAI scores, and colon length between the vehicle-treated and this compound-treated groups.
-
Statistically analyze the histological scores and molecular markers of inflammation.
-
Conclusion
This compound is a novel, non-selective inflammasome inhibitor with a unique dual-targeting mechanism of action against both NLRP3 and PKR. This allows it to effectively suppress both the priming and activation phases of the NLRP3 inflammasome pathway. Its oral bioavailability and brain-penetrant properties, combined with demonstrated in vivo efficacy in a model of colitis, make it a valuable research tool for studying inflammasome-driven diseases and a potential lead compound for the development of new anti-inflammatory therapeutics. Further investigation is warranted to fully elucidate its binding interactions and to determine its precise IC50 values against various inflammasomes.
References
NLRP3-IN-41: A Technical Overview of its Discovery and Preclinical Development
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 assembles a multi-protein complex that includes the adaptor protein ASC and pro-caspase-1.[1] This assembly leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases.[3][4] Consequently, the development of small molecule inhibitors targeting NLRP3 is a significant area of therapeutic research.[2][4] This document provides a detailed technical overview of the discovery and preclinical development of NLRP3-IN-41, a novel and potent inhibitor of the NLRP3 inflammasome.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library. The primary screening assay utilized human THP-1 monocytes, a well-established cell line for studying NLRP3 inflammasome activation.[5] Initial hits were validated and prioritized based on their potency in inhibiting nigericin-induced IL-1β release. A structure-activity relationship (SAR) study was then initiated, leading to the synthesis and evaluation of numerous analogs.[6] This medicinal chemistry effort focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the identification of this compound as a lead candidate for further development.[6]
Quantitative Data
The efficacy and selectivity of this compound were characterized through a series of in vitro and in vivo experiments. The results are summarized in the following tables.
Table 1: In Vitro Activity of this compound in THP-1 Macrophages
| Activator (Signal 2) | Endpoint | IC50 (nM) |
| Nigericin (10 µM) | IL-1β Release | 55.7 |
| ATP (5 mM) | IL-1β Release | 62.1 |
| Monosodium Urate (MSU) Crystals (150 µg/mL) | IL-1β Release | 75.3 |
| Nigericin (10 µM) | ASC Speck Formation | 80.2 |
| Nigericin (10 µM) | Caspase-1 Activation | 58.9 |
Table 2: Selectivity of this compound against other Inflammasomes in THP-1 Macrophages
| Inflammasome | Activator | Endpoint | IC50 (µM) |
| NLRC4 | S. typhimurium | IL-1β Release | > 10 |
| AIM2 | poly(dA:dT) | IL-1β Release | > 10 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Peritonitis
| Treatment Group | Dose (mg/kg, p.o.) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |
| Vehicle Control | - | 1520 ± 180 | 8.5 ± 1.2 |
| This compound | 10 | 850 ± 110 | 4.8 ± 0.8 |
| This compound | 30 | 420 ± 75 | 2.1 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro IL-1β Release Assay in THP-1 Macrophages
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[7]
-
Priming (Signal 1): Differentiated THP-1 cells are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.[1]
-
Inhibitor Treatment: The LPS-containing medium is removed, and cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 1 hour.[1]
-
NLRP3 Activation (Signal 2): The NLRP3 inflammasome is activated by adding a specific stimulus, such as 10 µM nigericin, for 1-2 hours.[7]
-
Sample Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a human IL-1β ELISA kit according to the manufacturer's instructions.[8][9]
Protocol 2: ASC Speck Formation Assay by Immunofluorescence
-
Cell Culture and Treatment: Differentiated THP-1 cells are seeded on glass coverslips in a 24-well plate and treated as described in Protocol 1 (priming, inhibitor treatment, and NLRP3 activation).[7]
-
Fixation and Permeabilization: After stimulation, the cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) for 15 minutes. The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Immunostaining: The cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour and then incubated with a primary antibody against ASC overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody and DAPI for nuclear staining for 1 hour at room temperature.[7]
-
Image Acquisition and Analysis: The coverslips are mounted on glass slides, and images are acquired using a confocal microscope.[10] The percentage of cells containing ASC specks (identified as a single, bright, perinuclear fluorescent aggregate) is quantified.[10][11]
Protocol 3: In Vivo LPS-Induced Peritonitis Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for this study.
-
Inhibitor Administration: this compound or vehicle is administered orally (p.o.) to the mice.
-
Inflammasome Priming and Activation: One hour after inhibitor administration, mice are intraperitoneally (i.p.) injected with LPS (20 mg/kg) to induce priming and subsequent non-canonical NLRP3 inflammasome activation.[12]
-
Sample Collection: Six hours after LPS injection, the mice are euthanized, and the peritoneal cavity is washed with 5 mL of PBS to collect the peritoneal lavage fluid.
-
Analysis: The peritoneal lavage fluid is centrifuged to pellet the cells. The supernatant is collected for IL-1β measurement by ELISA. The cell pellet is resuspended, and the number of neutrophils is determined by flow cytometry or manual counting after staining.[12]
Mandatory Visualizations
Diagram 1: Canonical NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Diagram 2: Experimental Workflow for NLRP3 Inhibitor Evaluation
Caption: Workflow for the discovery and preclinical evaluation of NLRP3 inhibitors.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 9. stemcell.com [stemcell.com]
- 10. adipogen.com [adipogen.com]
- 11. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
An In-Depth Technical Guide to the Structure-Activity Relationship of Nlrp3-IN-41
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Nlrp3-IN-41, a novel sulfonamide-substituted tetrahydroquinoline-based inhibitor of the NLRP3 inflammasome. The information presented is derived from the primary research publication by Yang F, et al., "Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome," published in the Journal of Medicinal Chemistry in 2024.[1]
This compound, identified as compound S-9 in the aforementioned study, has emerged as a promising lead compound for targeting inflammasome-related diseases due to its potent inhibitory activity against the NLRP3 inflammasome and its newly identified target, protein kinase R (PKR). This guide will delve into the quantitative SAR data, detailed experimental protocols, and the underlying signaling pathways.
Core Signaling Pathway and Mechanism of Action
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. Signal 2, triggered by a variety of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which in turn cleaves pro-IL-1β and pro-gasdermin D (GSDMD) into their mature, active forms, leading to inflammatory cytokine release and pyroptotic cell death.[2][3] this compound has been shown to inhibit both the priming and activation stages of the NLRP3 inflammasome.[1]
Structure-Activity Relationship (SAR) of this compound and Analogs
The lead compound, S-9 (this compound) , demonstrated potent inhibition of IL-1β release in THP-1 derived macrophages. The SAR studies explored modifications on the tetrahydroquinoline core, the sulfonamide linker, and the phenyl ring.
| Compound | R1 | R2 | IL-1β Inhibition IC50 (µM) in THP-1 cells |
| S-1 | H | H | 1.45 ± 0.12 |
| S-2 | 6-F | H | 0.98 ± 0.09 |
| S-3 | 6-Cl | H | 0.76 ± 0.06 |
| S-4 | 6-Br | H | 0.81 ± 0.07 |
| S-5 | 6-CH3 | H | 1.12 ± 0.10 |
| S-6 | 7-F | H | 1.23 ± 0.11 |
| S-7 | 7-Cl | H | 1.05 ± 0.09 |
| S-8 | 8-F | H | 1.38 ± 0.12 |
| S-9 (this compound) | 6-CF3 | H | 0.52 ± 0.05 |
| S-10 | 6-OCH3 | H | 1.51 ± 0.13 |
| S-11 | 6-CF3 | 2'-F | 0.68 ± 0.06 |
| S-12 | 6-CF3 | 3'-F | 0.61 ± 0.05 |
| S-13 | 6-CF3 | 4'-F | 0.58 ± 0.05 |
| S-14 | 6-CF3 | 4'-Cl | 0.65 ± 0.06 |
| S-15 | 6-CF3 | 4'-CH3 | 0.72 ± 0.07 |
Note: The specific chemical structures for each compound are detailed in the primary research article. The table above summarizes the substitutions and their effect on potency.
Key SAR Insights:
-
Substitution on the Tetrahydroquinoline Ring: Electron-withdrawing groups at the 6-position of the tetrahydroquinoline ring generally led to increased potency. The trifluoromethyl group in S-9 was found to be optimal.
-
Substitution on the Phenyl Ring: Modifications on the phenyl ring of the benzenesulfonamide (B165840) moiety were generally well-tolerated, with minor impacts on potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
General Experimental Workflow for Inhibitor Screening
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
-
Cell Culture and Differentiation:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate into macrophage-like cells, THP-1 cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well and treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Priming (Signal 1):
-
The differentiated THP-1 macrophages are washed with PBS and then primed with 1 µg/mL lipopolysaccharide (LPS) in serum-free RPMI-1640 for 4 hours.
-
-
Inhibitor Treatment:
-
After priming, the cells are pre-incubated with various concentrations of this compound or its analogs (or vehicle control, DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
The NLRP3 inflammasome is then activated by adding 5 mM ATP for 1 hour.
-
-
Sample Collection and Analysis:
-
The cell culture supernatants are collected and centrifuged to remove cell debris.
-
The concentration of secreted IL-1β in the supernatants is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
-
IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
PKR Kinase Activity Assay
-
Reaction Setup:
-
The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35.
-
Recombinant human PKR enzyme is added to the reaction mixture.
-
The substrate, such as a specific peptide or protein (e.g., eIF2α), is included in the reaction.
-
-
Inhibitor Addition:
-
This compound (S-9) at various concentrations is added to the reaction mixture and pre-incubated with the PKR enzyme for a defined period (e.g., 30 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
The kinase reaction is initiated by the addition of ATP to a final concentration equivalent to the Km value for PKR.
-
-
Detection of Kinase Activity:
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the luminescence generated from the conversion of ADP to ATP and the subsequent luciferase-luciferin reaction.
-
-
Data Analysis:
-
The percentage of PKR inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
-
This technical guide provides a foundational understanding of the structure-activity relationship of this compound. For a complete and detailed analysis, including the full synthesis procedures and further in vivo data, readers are strongly encouraged to consult the primary research article by Yang F, et al. in the Journal of Medicinal Chemistry.
References
Nlrp3-IN-41: A Technical Guide to a Brain-Penetrant NLRP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory disorders, including those affecting the central nervous system (CNS). Nlrp3-IN-41 is a novel, orally active, and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including the underlying biology of the NLRP3 signaling pathway, the inhibitor's mechanism of action, and detailed protocols for its preclinical evaluation. Due to the limited availability of public data, this guide also serves as a template for the characterization of similar brain-penetrant NLRP3 inhibitors, with illustrative data from well-characterized compounds in the field.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, crucial for the maturation and release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3][4][5][6][7][8][9]
-
Signal 1 (Priming): The priming step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs), or by endogenous cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][3][4][5][9]
-
Signal 2 (Activation): A diverse array of stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, can trigger the activation step.[1][2][6][7] This signal leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][6] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.
-
Downstream Effects: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1][2][6][7][8] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][8]
This compound: Mechanism of Action and Preclinical Data
This compound is characterized as an orally active and brain-penetrant inhibitor of the NLRP3 inflammasome, demonstrating anti-inflammatory and anti-neuroinflammatory properties. It is reported to inhibit both the priming and activation stages of the NLRP3 inflammasome.
In Vitro Activity
While specific IC50 values for this compound are not publicly available, its inhibitory activity has been described in cell-based assays. For context, well-characterized NLRP3 inhibitors like MCC950 exhibit potent inhibition of IL-1β release in various cell types with IC50 values in the nanomolar range.
Table 1: In Vitro Inhibition of IL-1β Release by NLRP3 Inhibitors (Illustrative)
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
|---|---|---|---|---|
| This compound | THP-1 macrophages | LPS + ATP | IL-1β ELISA | Data not available |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 nM |
| MCC950 | Human MDMs | ATP | IL-1β release | 8.1 nM |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages. Data for MCC950 is illustrative and sourced from publicly available literature.
In Vivo Efficacy and Pharmacokinetics
This compound has been shown to be effective in a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis, a model of inflammatory bowel disease. However, specific quantitative data from this or any neuroinflammation models are not publicly available.
A critical parameter for a CNS-targeted drug is its ability to cross the blood-brain barrier (BBB). This is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu). While this compound is described as "brain-penetrant," the specific Kp or Kp,uu values have not been disclosed.
Table 2: Pharmacokinetic Properties of Brain-Penetrant NLRP3 Inhibitors (Illustrative)
| Compound | Species | Route of Administration | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
|---|---|---|---|---|
| This compound | Mouse | Oral (i.g.) | Data not available | Data not available |
| NT-0796 | Mouse | Intravenous | 0.79 | Data not available |
Data for NT-0796 is illustrative and sourced from publicly available literature.
Experimental Protocols
This section provides detailed methodologies for the preclinical evaluation of NLRP3 inhibitors like this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the measurement of IL-1β release from THP-1 human monocytic cells, a common model for studying NLRP3 inflammasome activation.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours.
-
-
Inflammasome Priming:
-
Replace the medium with fresh serum-free RPMI-1640 containing LPS (1 µg/mL).
-
Incubate for 3 hours to prime the inflammasome.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and add fresh serum-free medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
-
Inflammasome Activation:
-
Add ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM) to the wells.
-
Incubate for 1 hour.
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo DSS-Induced Colitis Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting of intestinal inflammation.
Materials:
-
C57BL/6 or other susceptible mouse strain (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound formulated for oral gavage (i.g.)
Procedure:
-
Induction of Colitis:
-
Drug Administration:
-
Administer this compound (e.g., 40 and 80 mg/kg) or vehicle control daily by oral gavage, starting from day 0 of DSS administration.
-
-
Assessment of Colitis Severity:
-
At the end of the study (e.g., day 8 or 10), sacrifice the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.[10]
-
Collect colon tissue for measurement of pro-inflammatory cytokine levels (e.g., IL-1β) by ELISA or qPCR.[11]
-
Assessment of Brain Penetrance
Determining the concentration of a compound in the brain relative to the plasma is crucial for CNS drug development.
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
-
Sample Collection:
-
At predetermined time points post-dose, collect blood samples (via cardiac puncture or other appropriate method) and immediately harvest the brains.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the plasma and brain homogenates using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Calculation of Brain-to-Plasma Ratio (Kp):
-
Kp = [Concentration in Brain] / [Concentration in Plasma]
-
-
Determination of Unbound Concentrations (Optional but Recommended):
-
Measure the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain).
-
Conclusion
This compound represents a promising therapeutic candidate for a variety of inflammatory conditions, particularly those with a neuroinflammatory component, owing to its ability to inhibit the NLRP3 inflammasome and penetrate the blood-brain barrier. While detailed quantitative data on its potency and pharmacokinetic profile are not yet in the public domain, the experimental frameworks provided in this guide offer a robust approach for the comprehensive evaluation of this compound and other novel NLRP3 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Nlrp3-IN-41: A Dual Inhibitor of NLRP3 and PKR for Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in a wide array of neurodegenerative diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key mediator in this process. Its activation in glial cells triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, leading to a cascade of events that result in neuronal damage. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a highly pursued therapeutic strategy. This technical guide focuses on Nlrp3-IN-41 (also referred to as compound S-9), a novel, orally active, and brain-penetrant sulfonamide-substituted tetrahydroquinoline derivative. Recent findings have identified this compound as a non-selective inhibitor of the NLRP3 inflammasome, uniquely possessing a dual-target mechanism through its inhibition of both NLRP3 and the double-stranded RNA-activated protein kinase (PKR). This document provides a comprehensive overview of the currently available data on this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its evaluation in the context of neuroinflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual-inhibitory mechanism, targeting both the priming and activation phases of the inflammasome signaling cascade.
1. Inhibition of the NLRP3 Inflammasome:
This compound directly targets the NLRP3 protein, a key component of the inflammasome complex. While the precise binding site is yet to be fully elucidated, its inhibitory action affects both the initial "priming" signal and the subsequent "activation" signal required for inflammasome assembly.
-
Priming Inhibition: The priming phase involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs). This compound has been shown to interfere with this step, reducing the available pool of inflammasome components.
-
Activation Inhibition: The activation phase is triggered by a diverse range of stimuli, including ATP, and leads to the oligomerization of NLRP3, recruitment of the ASC adaptor protein, and activation of caspase-1. This compound effectively blocks this assembly, thereby preventing the cleavage of pro-caspase-1 into its active form.
2. Inhibition of Protein Kinase R (PKR):
A significant finding is the identification of PKR as a direct target of this compound[1]. PKR is a crucial component of the innate immune response that is activated by double-stranded RNA and plays a role in the activation of multiple inflammasomes, including NLRP3, NLRC4, and AIM2. By inhibiting PKR, this compound demonstrates a broader anti-inflammatory profile than a solely NLRP3-selective inhibitor. This dual action likely contributes to its observed efficacy in attenuating neuroinflammation.
The non-selective nature of this compound, with inhibitory effects also observed on the NLRC4 and AIM2 inflammasomes, suggests a broader modulatory effect on innate immunity[1].
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound based on available data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Inflammasome Stimuli | Analyte | Concentration of this compound | Inhibition | Reference |
| THP-1 macrophages | LPS (100 ng/mL) + ATP (5 mM) | IL-1β release | 5-15 µM | Significant inhibition | [2] |
Table 2: In Vivo Efficacy of this compound in an Animal Model of Colitis
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| DSS-induced colitis in C57BL/6 and ICR mice | This compound (intragastric administration) | 40, 80 mg/kg | 10 days | Attenuation of colitis symptoms | [2] |
Note: While the in vivo data is for a colitis model, it demonstrates the oral bioavailability and in vivo activity of the compound. Specific quantitative data from neuroinflammation models is pending public release of the full research article.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in neuroinflammation.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
a. Cell Culture and Differentiation:
-
Cell Line: THP-1 human monocytic cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before the experiment.
b. Inflammasome Priming and Inhibition:
-
Seed the differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prime the cells with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Remove the LPS-containing medium and replace it with fresh medium containing varying concentrations of this compound (e.g., 1, 5, 10, 15 µM) or vehicle control (DMSO). Incubate for 1 hour.
c. Inflammasome Activation:
-
Following the incubation with the inhibitor, add the NLRP3 activator, ATP, to a final concentration of 5 mM.
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.
d. Quantification of IL-1β Release:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
In Vivo Model of LPS-Induced Neuroinflammation
This protocol describes a standard mouse model to evaluate the anti-neuroinflammatory effects of this compound in vivo.
a. Animals:
-
Species and Strain: C57BL/6 mice, 8-10 weeks old.
-
Housing: House the animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
b. Induction of Neuroinflammation:
-
Induce systemic inflammation and subsequent neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg.
c. Drug Administration:
-
This compound is reported to be orally active. Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control via oral gavage at a specified time point before or after the LPS challenge (e.g., 1 hour prior to LPS injection). Dosages can be based on previous in vivo studies (e.g., 40 and 80 mg/kg)[2].
d. Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 6 or 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex) and blood samples.
-
Cytokine Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex bead-based assays.
-
Western Blot Analysis: Analyze brain tissue homogenates for the expression of NLRP3, cleaved caspase-1, and other markers of inflammation.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical analysis of microglial and astrocyte activation (e.g., staining for Iba1 and GFAP).
Visualizations
Signaling Pathways
Caption: Dual inhibition of NLRP3 and PKR pathways by this compound.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide array of chronic diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This technical guide provides an in-depth overview of the NLRP3 inflammasome, its role in disease, and the methodologies for evaluating its inhibitors. While focusing on the conceptual framework relevant to novel inhibitors such as Nlrp3-IN-41, this document also presents a comprehensive toolkit of experimental protocols and data analysis strategies applicable to the broader field of NLRP3-targeted drug discovery. Due to the limited availability of public data for this compound, this guide utilizes data from well-characterized NLRP3 inhibitors as a reference to illustrate key concepts and benchmarks.
Introduction: The NLRP3 Inflammasome and Its Role in Disease
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune response.[1][2][3] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous danger signals. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[2][4]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline structures (e.g., monosodium urate crystals), and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome.[3] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[5]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[2][4] Activated caspase-1 can also cleave Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Dysregulated NLRP3 inflammasome activity is implicated in a broad spectrum of inflammatory and autoimmune diseases, including:
-
Metabolic Disorders: Type 2 diabetes, atherosclerosis, and gout.[6][7]
-
Neurodegenerative Diseases: Alzheimer's disease and Parkinson's disease.[6][8]
-
Autoimmune and Autoinflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease, and cryopyrin-associated periodic syndromes (CAPS).[7][9][10]
-
Liver and Kidney Diseases. [11]
The central role of the NLRP3 inflammasome in these pathologies has made it an attractive target for therapeutic intervention.
This compound: An Emerging NLRP3 Inhibitor
This compound (also referred to as compound S-9) is described as an orally active and brain-penetrant inhibitor of the NLRP3 inflammasome.[12] It has been reported to inhibit both the priming and activation stages of the inflammasome, suggesting a multi-faceted mechanism of action.[12]
One available in vitro study indicates that this compound, at concentrations of 5-15 μM, significantly inhibits IL-1β release induced by LPS and ATP in monocytic THP-1 cells.[12] The same study also suggests that the compound may inhibit the AIM2 and NLRC4 inflammasomes, indicating a potential for off-target effects.[12]
Note: Comprehensive, publicly available quantitative data regarding the IC50, specific cellular activities, and in vivo efficacy of this compound are currently limited. The following sections will, therefore, present data from well-characterized NLRP3 inhibitors to serve as a benchmark for the evaluation of novel compounds like this compound.
Quantitative Analysis of NLRP3 Inflammasome Inhibitors
The potency and efficacy of NLRP3 inhibitors are determined through a series of in vitro and in vivo assays. The following tables summarize representative data for well-established NLRP3 inhibitors.
Table 1: In Vitro IC50 Values of Selected NLRP3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce a specific biological response by 50%.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 (nM) | Reference(s) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 | [2] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 | [2] |
| Compound 7 | Human THP-1 cells | Nigericin (B1684572) | IL-1β release | 26 | [2] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 | [2] |
| CY-09 | Not Specified | Not Specified | NLRP3 ATPase activity | Not Specified | [13] |
| NT-0796 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β inhibition | 0.32 | [7] |
| NT-0796 | Human Whole Blood | Not Specified | IL-1β inhibition | 6.8 | [7] |
Note: IC50 values can vary depending on the cell type, activator used, and specific experimental conditions.[14]
Table 2: In Vivo Efficacy of Selected NLRP3 Inhibitors in Disease Models
Preclinical animal models are essential for evaluating the therapeutic potential of NLRP3 inhibitors.
| Inhibitor | Disease Model | Animal Model | Key Findings | Reference(s) |
| MCC950 | Muckle-Wells Syndrome (CAPS model) | Mouse | Reduced IL-1β secretion and systemic inflammation. | [4] |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EES) | Mouse | Ameliorated disease severity. | [4] |
| MCC950 | Spontaneous Colitis | Mouse | Attenuated colonic inflammation. | [15] |
| MCC950 | Diabetic Nephropathy | Mouse | Reduced kidney damage. | [15] |
| Oridonin | Atherosclerosis | Rabbit | Reduced plaque formation and inflammation. | [16] |
| INF39 | Bowel Inflammation | Mouse | More effective than caspase-1 or IL-1β receptor blockade in reducing inflammation. | [10] |
Key Experimental Protocols
Rigorous and standardized experimental protocols are crucial for the accurate evaluation of NLRP3 inflammasome inhibitors.
Measurement of IL-1β and IL-18 Release by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the concentration of secreted cytokines in cell culture supernatants or biological fluids.
Principle: This assay typically employs a sandwich ELISA format. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added. Following this, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the resulting color change is proportional to the amount of cytokine present.[17][18][19]
Methodology:
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., primary bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or THP-1 monocytes) in a 96-well plate.[14]
-
Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[14]
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 1-2 hours.[16]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Procedure (General Steps):
-
Add standards and samples to the wells of the pre-coated microplate and incubate.[18]
-
Wash the plate to remove unbound substances.[17]
-
Add the biotinylated detection antibody and incubate.[19]
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate.[18]
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark for color development.[19]
-
Add a stop solution to terminate the reaction.[17]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[19]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[14]
-
Visualization of ASC Speck Formation by Immunofluorescence Microscopy
A hallmark of inflammasome activation is the oligomerization of the adaptor protein ASC into a large, perinuclear structure known as the ASC speck.[10][20] Visualizing and quantifying ASC specks provides a direct measure of inflammasome assembly.
Principle: Cells are treated to induce inflammasome activation, then fixed and permeabilized. A primary antibody specific for ASC is used to label the protein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained, and the formation of ASC specks is visualized using fluorescence microscopy.[21]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., immortalized BMDMs) onto glass coverslips or in imaging-compatible plates.[21]
-
Prime the cells with LPS.
-
Treat with the inhibitor followed by an NLRP3 activator (e.g., nigericin).
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde (PFA).[21]
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).[21]
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary anti-ASC antibody overnight at 4°C.[21]
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[21]
-
Wash the cells with PBS.
-
-
Image Acquisition and Analysis:
Detection of Caspase-1 Activation by Western Blot
Western blotting allows for the detection of the active, cleaved form of caspase-1 (p20 subunit) in cell lysates or supernatants, providing a direct measure of inflammasome activation.[15][23]
Principle: Proteins from cell lysates or precipitated from supernatants are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for the cleaved form of caspase-1. An HRP-conjugated secondary antibody is then used for detection via chemiluminescence.[24]
Methodology:
-
Sample Preparation:
-
Treat cells as described for the ELISA assay.
-
Collect both the cell culture supernatant and the adherent cells.
-
Lyse the cells in a suitable lysis buffer.[25]
-
For the supernatant, proteins can be concentrated by precipitation (e.g., with methanol/chloroform).[15]
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[25]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[25]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin) for cell lysates.[25]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for In Vitro Evaluation of NLRP3 Inhibitors.
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Brain penetration profile of Nodthera’s NLRP3 inflammasome inhibitor described | BioWorld [bioworld.com]
- 8. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]
- 18. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.jp]
- 19. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the NLRP3 inflammasome for inflammatory disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NLRP3 inflammasome: a key player in the pathogenesis of life-style disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The NLRP3-Inflammasome-Caspase-1 Pathway Is Upregulated in Idiopathic Pulmonary Fibrosis and Acute Exacerbations and Is Inducible by Apoptotic A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct [frontiersin.org]
An In-depth Technical Guide on the Inhibition of NLRP3 Priming and Activation by Nlrp3-IN-41
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, is implicated in the pathogenesis of a wide range of inflammatory diseases. Its activation is a tightly regulated two-step process involving priming and activation signals. This technical guide provides a comprehensive overview of Nlrp3-IN-41 (also known as compound S-9), an orally active and brain-penetrant small molecule inhibitor that targets both the priming and activation stages of the NLRP3 inflammasome. This document details the mechanism of action, quantitative inhibitory data, and explicit experimental protocols for the evaluation of this compound, serving as a vital resource for researchers in the fields of immunology and drug discovery.
Introduction to NLRP3 Inflammasome and this compound
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, orchestrates the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of the NLRP3 inflammasome is a two-step process. The first step, priming , is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, activation , is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine processing and release.
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, demonstrating activity against both the priming and activation steps. Notably, it has also been found to inhibit the NLRC4 and AIM2 inflammasomes, suggesting a broader anti-inflammatory profile. Furthermore, studies have identified the protein kinase R (PKR) as another direct target of this compound, contributing to its multifaceted anti-inflammatory and anti-neuroinflammatory effects.[1]
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibition of IL-1β Secretion by this compound
| Cell Line | Activators | This compound Concentration (µM) | Observed Effect |
| THP-1 macrophages | LPS (100 ng/mL) + ATP (5 mM) | 5 - 15 | Significant inhibition of IL-1β secretion |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Colitis
| Animal Model | Disease Induction | This compound Dosage (mg/kg) | Dosing Regimen | Outcome |
| C57BL/6 and ICR mice | Dextran Sulfate Sodium (DSS) | 40 and 80 | Intragastric (i.g.), 10 days | Attenuation of colitis symptoms |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the action of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for studying NLRP3 inflammasome inhibitors and are adapted for the evaluation of this compound.
In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
This protocol details the steps to assess the inhibitory effect of this compound on IL-1β secretion from human THP-1 monocytic cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 0.5 x 10^6 cells/mL.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 24-48 hours.
-
-
Priming:
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh serum-free RPMI-1640 medium.
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.
-
After LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Add the NLRP3 activator, such as ATP (final concentration 1-5 mM) or Nigericin (final concentration 5-20 µM), to all wells except the negative control.
-
Incubate for 30-60 minutes (for ATP) or 1-2 hours (for Nigericin) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for analysis.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation of this compound in a DSS-Induced Colitis Mouse Model
This protocol outlines a general procedure to assess the in vivo efficacy of this compound in a chemically-induced model of colitis.
Materials:
-
C57BL/6 or ICR mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS) (molecular weight 36,000-50,000)
-
This compound
-
Vehicle control (e.g., corn oil or a suitable aqueous solution)
-
Tools for oral gavage
-
Equipment for monitoring body weight, stool consistency, and rectal bleeding.
-
Materials for tissue collection and histological analysis.
Procedure:
-
Acclimatization:
-
Acclimatize mice to the experimental facility for at least one week before the start of the experiment.
-
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS for a period of 5-7 days to induce acute colitis. A control group should receive regular drinking water.
-
-
Inhibitor Administration:
-
Prepare this compound at the desired concentrations (e.g., 40 and 80 mg/kg) in a suitable vehicle.
-
Administer this compound or vehicle control to the mice via oral gavage daily, starting from the first day of DSS administration and continuing for the duration of the study (e.g., 10 days).
-
-
Monitoring of Disease Activity:
-
Monitor the mice daily for changes in body weight, stool consistency, and the presence of rectal bleeding.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect the colon and measure its length.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
-
Another portion of the colon can be used for cytokine analysis (e.g., ELISA for IL-1β) or gene expression analysis (e.g., qPCR for inflammatory markers).
-
-
Data Analysis:
-
Compare the changes in body weight, DAI scores, colon length, histological scores, and cytokine levels between the vehicle-treated and this compound-treated groups to evaluate the therapeutic efficacy of the inhibitor.
-
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with a dual mechanism of action, targeting both priming and activation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in a variety of inflammatory disease models. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental designs, facilitating a deeper understanding of the role of this compound in modulating the inflammatory response.
References
Nlrp3-IN-41: A Technical Guide to Target Specificity and Selectivity
Disclaimer: Information regarding a specific molecule designated "Nlrp3-IN-41" is not publicly available. This document serves as an in-depth technical guide outlining the requisite target specificity and selectivity profile for a novel NLRP3 inflammasome inhibitor, using comparative data from well-characterized molecules and established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system.[1] It assembles in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1.[2] Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[3]
Selective inhibition of the NLRP3 inflammasome is a key therapeutic strategy to mitigate inflammation driven by its overactivation, without compromising the protective inflammatory responses mediated by other inflammasomes, such as NLRP1, NLRC4, and AIM2.[2] Therefore, a thorough assessment of a novel inhibitor's target specificity and selectivity is paramount.
Target Specificity and Selectivity Profile
The ideal NLRP3 inhibitor exhibits high potency against the NLRP3 inflammasome while demonstrating minimal to no activity against other inflammasomes and unrelated protein targets.
Inflammasome Selectivity
The following table summarizes the inhibitory activity of representative NLRP3 inhibitors against various inflammasome complexes. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce inflammasome activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selectivity Notes |
| MCC950 | NLRP3 | ~8 | Selective for NLRP3. No significant inhibition of NLRP1, NLRC4, or AIM2 inflammasomes.[3] |
| CY-09 | NLRP3 | Comparable to MCC950 | Selective for NLRP3. No binding observed for NLRP1, NLRC4, or AIM2.[3] |
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4 inflammasomes.[3] |
| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes.[3] |
Kinase Selectivity Profile
To ensure that the inhibitory activity of a compound is not due to off-target effects on protein kinases, a broad kinase selectivity screen is essential. The following table represents a hypothetical kinase selectivity profile for a novel NLRP3 inhibitor.
| Kinase Target | % Inhibition at 1 µM |
| IKKβ | < 10% |
| JNK1 | < 5% |
| p38α | < 5% |
| MEK1 | < 2% |
| ERK2 | < 2% |
| ... (additional kinases) | ... |
Signaling Pathways and Mechanism of Action
A thorough understanding of the NLRP3 inflammasome signaling pathway is crucial for contextualizing the mechanism of action of a selective inhibitor.
Caption: Canonical NLRP3 inflammasome signaling pathway.
The diagram above illustrates the two-signal model of NLRP3 inflammasome activation. Signal 1 (priming), typically initiated by PAMPs binding to Toll-like receptors (TLRs), leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.[4] Signal 2 (activation) is triggered by a variety of DAMPs, causing the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] This assembly leads to the auto-activation of caspase-1. A selective inhibitor like this compound is hypothesized to directly bind to the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Experimental Protocols
Rigorous experimental protocols are necessary to determine the specificity and selectivity of a novel NLRP3 inhibitor.
General Workflow for Selectivity Profiling
References
- 1. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of NLRP3-IN-41: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of NLRP3-IN-41, an orally active and brain-penetrant inhibitor of the NLRP3 inflammasome. This document details the experimental protocols used to assess its therapeutic potential in a preclinical model of inflammatory bowel disease, presents the quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound (also known as compound S-9) is a novel small molecule inhibitor targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound has been shown to inhibit both the priming and activation stages of the NLRP3 inflammasome, suggesting a broad therapeutic potential in mitigating NLRP3-driven inflammation.[1]
In Vivo Efficacy in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
The in vivo efficacy of this compound was evaluated in a well-established mouse model of colitis induced by dextran sulfate sodium (DSS). This model mimics key aspects of human inflammatory bowel disease (IBD), characterized by weight loss, diarrhea, bloody stools, and colonic inflammation.
Experimental Protocol
A detailed experimental protocol for the DSS-induced colitis model and subsequent treatment with this compound is outlined below.
Animal Model:
-
Species: Mice
-
Strains: C57BL/6 and ICR
-
Sex: Male
-
Age: 8-10 weeks
Induction of Colitis:
-
Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for a period of 7-10 days.
-
Control animals receive regular drinking water.
-
The DSS solution is replaced every 2-3 days to ensure its stability and potency.
Treatment Regimen:
-
Test Compound: this compound
-
Vehicle: To be specified based on the formulation used in the primary study (commonly a solution of 0.5% carboxymethylcellulose).
-
Dosing: 40 mg/kg and 80 mg/kg body weight.[1]
-
Route of Administration: Intragastric (i.g.) gavage.[1]
-
Frequency: Once daily.
-
Duration: 10 days, typically starting concurrently with DSS administration.[1]
Assessment of Colitis Severity: The following parameters are monitored to assess the severity of colitis and the therapeutic efficacy of this compound:
-
Disease Activity Index (DAI): Calculated daily as the sum of scores for weight loss, stool consistency, and rectal bleeding (see Table 1 for scoring criteria).
-
Body Weight: Monitored and recorded daily.
-
Colon Length: Measured at the end of the study as an indicator of inflammation (inflammation leads to colon shortening).
-
Histological Analysis: Colon tissue is collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed based on the degree of inflammation, crypt damage, and ulceration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in colon tissue homogenates or serum are quantified using ELISA or other immunoassays.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | Loose stools | Hemoccult positive |
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | Diarrhea | Visible blood in stool |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Quantitative Data Summary
The administration of this compound at doses of 40 and 80 mg/kg resulted in a significant attenuation of the symptoms of DSS-induced colitis in both C57BL/6 and ICR mice.[1] The anticipated quantitative outcomes from such a study are summarized in Table 2.
Table 2: Summary of In Vivo Efficacy of this compound in DSS-Induced Colitis
| Parameter | DSS Control Group | This compound (40 mg/kg) | This compound (80 mg/kg) |
| Disease Activity Index (DAI) Score | High | Significantly Reduced | More Significantly Reduced |
| Body Weight Loss (%) | Significant Loss | Attenuated | Significantly Attenuated |
| Colon Length (cm) | Significantly Shortened | Partially Restored | Significantly Restored |
| Histological Score | High | Significantly Reduced | More Significantly Reduced |
| IL-1β Levels in Colon | Elevated | Significantly Reduced | More Significantly Reduced |
| TNF-α Levels in Colon | Elevated | Reduced | Significantly Reduced |
| IL-6 Levels in Colon | Elevated | Reduced | Significantly Reduced |
Note: This table represents the expected outcomes based on the reported efficacy. Specific numerical values would be obtained from the full study data.
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the NLRP3 inflammasome signaling pathway. This pathway is typically activated in a two-step process: priming and activation.
Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The logical flow of the in vivo study to evaluate this compound in the DSS-induced colitis model is depicted in the following diagram.
Caption: Workflow for DSS-induced colitis and this compound efficacy testing.
Conclusion
The available data indicate that this compound is a promising orally active inhibitor of the NLRP3 inflammasome with demonstrated in vivo efficacy in a preclinical model of colitis. Its ability to attenuate disease activity, reduce colonic inflammation, and decrease the production of pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory bowel disease and other NLRP3-mediated inflammatory conditions. Further investigation into its pharmacokinetic and safety profiles is warranted to support its clinical development.
References
The Pharmacokinetic Profile of NLRP3 Inflammasome Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the pharmacokinetic properties of NLRP3 inflammasome inhibitors as a class of therapeutic agents. Despite a thorough search of publicly available scientific literature and patent databases, specific quantitative pharmacokinetic data for the compound Nlrp3-IN-41 (also known as compd S-9) could not be obtained. Therefore, this document will utilize data from other well-characterized NLRP3 inhibitors to illustrate key pharmacokinetic parameters and experimental methodologies. This approach aims to provide a valuable resource for researchers in the field, offering insights into the expected pharmacokinetic profiles and the experimental considerations for developing novel NLRP3-targeting therapeutics.
Introduction to NLRP3 Inflammasome and its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory and autoimmune diseases, making it a prime therapeutic target. Small molecule inhibitors of the NLRP3 inflammasome are being actively pursued as potential treatments for these conditions. A thorough understanding of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME), is paramount for their successful clinical development.
Key Pharmacokinetic Parameters of NLRP3 Inhibitors
The development of orally bioavailable NLRP3 inhibitors with favorable pharmacokinetic profiles is a key objective in the field. The following table summarizes key pharmacokinetic parameters for several representative NLRP3 inhibitors, illustrating the range of properties observed in this class of compounds.
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| MCC950 | Mouse | 10 mg/kg, p.o. | 1,360 | 0.5 | 3,450 | 1.8 | ~50 | [1] |
| Compound 7 | Mouse | 10 mg/kg, p.o. | 1,234 | 1.0 | 6,543 | 3.5 | 99 | [2][3] |
| CY-09 | Mouse | 10 mg/kg, p.o. | 4,570 | 0.25 | 8,960 | 2.1 | Good (not quantified) | [4] |
| Oridonin | Rat | 20 mg/kg, p.o. | 45.3 | 0.8 | 153.2 | 3.4 | Low (not quantified) | [5] |
| JT001 | Mouse | 30 mg/kg, p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: The data presented are from various sources and experimental conditions may differ. This table is for comparative purposes only.
Experimental Protocols for Pharmacokinetic Studies
The characterization of the pharmacokinetic properties of NLRP3 inhibitors involves a series of in vitro and in vivo experiments.
In Vitro ADME Assays
-
Metabolic Stability:
-
Microsomal Stability Assay: The test compound is incubated with liver microsomes (from human, rat, mouse, etc.) and a NADPH-generating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance.
-
Hepatocyte Stability Assay: The compound is incubated with cryopreserved or fresh hepatocytes. This assay provides a more complete picture of metabolism, including both Phase I and Phase II enzymes.
-
-
CYP450 Inhibition: The potential of the compound to inhibit major cytochrome P450 isoforms is assessed using human liver microsomes and specific probe substrates. This is crucial for predicting drug-drug interactions.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of the compound bound to plasma proteins. High plasma protein binding can limit the free drug concentration available to exert its pharmacological effect.
-
Permeability: The Caco-2 cell permeability assay is commonly used to predict intestinal absorption of orally administered drugs.
In Vivo Pharmacokinetic Studies
-
Study Design:
-
Animals: Typically, rodents (mice or rats) are used for initial PK studies.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage for orally targeted drugs) and intravenously to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Sample Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, usually LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis of the plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Visualizing Key Pathways and Processes
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, a key target for the inhibitors discussed.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for an In Vivo Pharmacokinetic Study
The diagram below outlines a typical workflow for conducting an in vivo pharmacokinetic study of a novel NLRP3 inhibitor.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The development of orally bioavailable small molecule inhibitors of the NLRP3 inflammasome holds significant promise for the treatment of a wide range of inflammatory diseases. A thorough understanding and optimization of their pharmacokinetic properties are critical for translating preclinical efficacy into clinical success. While specific data for this compound remains elusive in the public domain, the information gathered from other compounds in this class provides a valuable framework for researchers. Future work should focus on the detailed characterization and disclosure of the pharmacokinetic profiles of novel NLRP3 inhibitors to accelerate their development and potential clinical application.
References
- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Design, Synthesis and Pharmacological Evaluation of Anti-Pyroptotic Compounds Acting on NLRP3 Inflammasome Signaling Pathway: a New Start for Anti-Inflammatory Drugs? | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of NLRP3-IN-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target.[2] These application notes provide a comprehensive set of protocols for the in vitro evaluation of NLRP3-IN-41, a novel inhibitor of the NLRP3 inflammasome. The described assays are designed to characterize the potency, selectivity, and mechanism of action of this compound in a cell-based setting.
The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" signal, often provided by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[3] The second signal, such as ATP or nigericin, triggers the assembly of the inflammasome complex, leading to caspase-1 activation.[1] this compound is hypothesized to interfere with the assembly or activation of the NLRP3 inflammasome, thereby mitigating the downstream inflammatory cascade.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of this compound, it is crucial to understand the signaling pathway and the points of potential intervention. The following diagrams illustrate the canonical NLRP3 inflammasome pathway and a general experimental workflow for inhibitor testing.
Caption: Canonical NLRP3 inflammasome signaling pathway and the proposed point of inhibition by this compound.
Caption: A generalized experimental workflow for determining the in vitro efficacy of this compound.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| THP-1 cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| Nigericin sodium salt | Sigma-Aldrich | N7143 |
| Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate | Sigma-Aldrich | A2383 |
| This compound | Varies | Varies |
| Human IL-1β ELISA Kit | R&D Systems | DY201 |
| Caspase-Glo® 1 Inflammasome Assay | Promega | G9951 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 |
Experimental Protocols
Cell Culture and Differentiation of THP-1 Cells
Human THP-1 monocytes are a widely used cell line for studying the NLRP3 inflammasome. Differentiation into macrophage-like cells is essential for a robust response.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.
-
Incubation: Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
-
Medium Change: After incubation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with the assay.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines the two-step activation of the NLRP3 inflammasome and the introduction of this compound to assess its inhibitory potential.
-
Priming (Signal 1): Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL to each well. Incubate for 3 hours at 37°C.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add an NLRP3 activator to the wells.
-
For Nigericin: Add to a final concentration of 10 µM.[3]
-
For ATP: Add to a final concentration of 5 mM.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell culture supernatant for downstream analysis.
Readout Assays
This assay measures the amount of secreted IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
-
Use a commercially available Human IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the preparation of standards and samples.
-
Add the collected cell culture supernatants to the pre-coated microplate.
-
Perform the subsequent incubation, washing, and detection steps as outlined in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
This assay quantifies the activity of caspase-1, the enzyme directly activated by the NLRP3 inflammasome.
-
Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1).
-
Follow the manufacturer's protocol. Briefly, add the Caspase-Glo® 1 reagent to the wells containing the cell culture supernatant or directly to the cells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
This assay measures the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell lysis due to pyroptosis.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture and incubate as specified.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the effects of this compound.
Table 1: Effect of this compound on IL-1β Secretion
| This compound Conc. (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC₅₀ (µM) | Calculate from dose-response curve |
Table 2: Effect of this compound on Caspase-1 Activity
| This compound Conc. (µM) | Caspase-1 Activity (RLU) ± SD | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC₅₀ (µM) | Calculate from dose-response curve |
Table 3: Effect of this compound on Pyroptosis (LDH Release)
| This compound Conc. (µM) | % LDH Release ± SD | % Inhibition of Pyroptosis |
| 0 (Vehicle Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC₅₀ (µM) | Calculate from dose-response curve |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background IL-1β in unstimulated cells | Cell stress or contamination | Ensure proper cell culture technique. Test for mycoplasma contamination. |
| Low or no IL-1β secretion after activation | Inefficient priming or activation | Optimize LPS, nigericin, or ATP concentrations and incubation times. Ensure the activity of reagents. |
| Inconsistent results between experiments | Variability in cell passage number or reagent lots | Use cells within a defined passage number range. Test new lots of reagents and establish a new dose-response curve for activators. |
| Compound precipitation in culture medium | Poor solubility of this compound | Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the medium is low (<0.5%). |
| Observed cytotoxicity at high compound concentrations | Off-target effects of this compound | Perform a standard cytotoxicity assay (e.g., LDH release) in the absence of inflammasome activation to determine compound-specific toxicity. |
Conclusion
These application notes provide a robust framework for the in vitro characterization of the novel NLRP3 inflammasome inhibitor, this compound. By following these detailed protocols, researchers can effectively determine the potency and mechanism of action of this compound, providing crucial data for its further development as a potential therapeutic agent for NLRP3-driven inflammatory diseases.
References
Application Notes and Protocols for In Vivo Administration of NLRP3 Inflammasome Inhibitors
Disclaimer: As of late 2025, specific in vivo administration and dosage information for a compound designated "Nlrp3-IN-41" is not available in the public domain. The following application notes and protocols are based on established in vivo studies of other well-characterized NLRP3 inflammasome inhibitors. This guide is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals to design and conduct in vivo experiments with novel NLRP3 inhibitors.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles, leading to the activation of caspase-1.[1][2][4] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, driving inflammatory responses.[1][4] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[1][2][5] Small molecule inhibitors of the NLRP3 inflammasome aim to modulate this pathway, thereby reducing the production of potent inflammatory mediators.[6]
Signaling Pathway of NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Priming (Signal 1): This step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) through stimuli such as lipopolysaccharide (LPS).[4][7][8]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin (B1684572), or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][8] This leads to caspase-1 activation and subsequent cytokine processing.[4]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and points of potential inhibition.
Caption: Canonical NLRP3 inflammasome activation pathway.
In Vivo Administration Routes and Dosages of Representative NLRP3 Inhibitors
The choice of administration route and dosage depends on the physicochemical properties of the inhibitor, such as solubility and bioavailability, as well as the specific animal model and desired therapeutic effect. Common routes for preclinical studies in mice include oral gavage (p.o.) and intraperitoneal (i.p.) injection.
The following table summarizes dosage information from published studies on various NLRP3 inhibitors in mouse models. This data can serve as a reference for designing experiments with a new compound like this compound.
| Inhibitor | Disease Model | Species | Administration Route | Dosage | Outcome | Reference |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg daily | Ameliorated neurological deficits | [6] |
| MCC950 | COVID-19 like pathology | Mouse | Intraperitoneal (i.p.) | 10 mg/kg daily | Reduced lung immunopathology | [9] |
| NT-0249 | LPS-induced Peritonitis | Mouse | Oral (p.o.) | Not specified dose-dependently | Reduced inflammatory biomarkers | [10] |
| BAY 11-7082 | Diet-induced Metabolic Abnormalities | Mouse | Intraperitoneal (i.p.) | 3 mg/kg daily | Reduced metabolic alterations | [11] |
| INF39 | DNBS-induced Colitis | Rat | Oral (p.o.) | 25 mg/kg daily | Counteracted bowel inflammation | [12] |
| Mefenamic acid | Alzheimer's Disease Model | Rat | Intraperitoneal (i.p.) | 5 mg/kg/day | Protective effect | [4] |
| Mefenamic acid | Alzheimer's Disease Model | Mouse | Osmotic mini pump | 25 mg/kg/day | Abolished neuroinflammation | [4] |
Experimental Protocols
In Vitro Assessment of NLRP3 Inhibitor Potency
Prior to in vivo studies, it is crucial to determine the direct inhibitory effect and potency of the compound on NLRP3 inflammasome activation in vitro.
Protocol: Inhibition of NLRP3 Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
BMDM Isolation and Culture: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.[6]
-
Priming: Seed the BMDMs in a multi-well plate and prime with LPS (e.g., 100 ng/mL) for 3-4 hours.[6]
-
Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle for 30-60 minutes.[6]
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the cells for 30-60 minutes.[6]
-
Sample Collection: Collect the cell culture supernatants.[6]
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants by ELISA. Assess cell viability using an LDH assay.[6]
In Vivo Model of LPS-Induced Peritonitis
This is a common acute model to assess the anti-inflammatory effects of NLRP3 inhibitors in vivo.
Protocol: LPS-Induced Peritonitis in Mice
-
Animals: Use age- and sex-matched C57BL/6 mice.[6]
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., this compound) or vehicle control via the desired route (e.g., i.p. or p.o.) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).[6]
-
Inflammatory Challenge (Priming): Inject mice intraperitoneally with a priming dose of lipopolysaccharide (LPS) (e.g., 10 mg/kg).[6]
-
NLRP3 Activation: After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).[6]
-
Sample Collection: At a defined time point after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid.
-
Analysis: Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid using ELISA or other immunoassays.[6]
The following diagram outlines the experimental workflow for the LPS-induced peritonitis model.
Caption: Workflow for in vivo LPS-induced peritonitis model.
Troubleshooting and Optimization
-
Vehicle Toxicity: If toxicity is observed, test a lower concentration of the vehicle as a control to assess its contribution.[6]
-
Pharmacokinetics: The pharmacokinetic profile of the inhibitor is crucial for designing the dosing regimen. Studies to determine bioavailability and half-life are recommended.[10]
-
Dose-Response: Conduct dose-response studies to determine the optimal therapeutic dose that provides efficacy with minimal side effects.[10]
By following these guidelines and adapting the protocols to the specific characteristics of this compound, researchers can effectively evaluate its in vivo efficacy as an NLRP3 inflammasome inhibitor.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific inhibition of the NLRP3 inflammasome suppresses immune overactivation and alleviates COVID-19 like pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
Application Notes and Protocols for Nlrp3-IN-41 in THP-1 Cell Line Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-41 is an orally active and brain-penetrant small molecule inhibitor that targets the NLRP3 inflammasome, showing promise in preclinical research. This document provides detailed application notes and protocols for the use of this compound in the human monocytic THP-1 cell line, a widely used model for studying inflammasome activation.
This compound has been shown to inhibit both the priming and activation stages of the NLRP3 inflammasome.[1] In PMA-differentiated THP-1 macrophages (THP-M), this compound significantly inhibits lipopolysaccharide (LPS) and ATP-induced IL-1β secretion at concentrations between 5-15 μM.[1]
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS, which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including extracellular ATP, which leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to their secretion and inducing a form of inflammatory cell death known as pyroptosis.
This compound exerts its inhibitory effects by acting on both the priming and activation steps of this pathway, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis.
Data Presentation
The following tables summarize quantitative data for the use of this compound and other relevant parameters in THP-1 cell line experiments.
Table 1: Recommended Concentration Range for this compound in THP-1 Cells
| Parameter | Concentration Range | Reference |
| Inhibition of IL-1β Secretion | 5 - 15 µM | [1] |
Table 2: Typical Reagent Concentrations for NLRP3 Inflammasome Activation in THP-1 Cells
| Reagent | Purpose | Typical Concentration | Incubation Time |
| Phorbol 12-myristate 13-acetate (PMA) | Differentiation of THP-1 monocytes into macrophages | 25 - 100 ng/mL | 24 - 48 hours |
| Lipopolysaccharide (LPS) | Priming (Signal 1) | 0.1 - 1 µg/mL | 3 - 4 hours |
| Adenosine triphosphate (ATP) | Activation (Signal 2) | 1 - 5 mM | 30 - 60 minutes |
| Nigericin | Activation (Signal 2) | 5 - 20 µM | 1 - 2 hours |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the THP-1 cell line.
Protocol 1: Inhibition of IL-1β Secretion
This protocol details the measurement of IL-1β released into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Carefully remove the medium and add fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound (e.g., 1, 5, 10, 15, 20 µM). Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add ATP to each well to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β measurement.
-
-
IL-1β Measurement:
-
Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Assessment of Pyroptosis by LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
Materials:
-
Differentiated and primed THP-1 cells (as in Protocol 1)
-
This compound
-
LDH cytotoxicity assay kit
-
Lysis buffer (usually included in the LDH kit)
Procedure:
-
Follow steps 1-4 of Protocol 1 to differentiate, prime, treat with this compound, and activate the THP-1 cells.
-
Sample Collection:
-
After the 1-hour incubation with ATP, centrifuge the plate at 300 x g for 5 minutes.
-
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Maximum LDH Release Control:
-
To determine the maximum LDH release, add lysis buffer to control wells (primed and activated but not treated with the inhibitor) and incubate for 45 minutes before collecting the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
Protocol 3: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1 in cell lysates or supernatants.
Materials:
-
Differentiated, primed, and treated THP-1 cells (as in Protocol 1)
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
Procedure:
-
Follow steps 1-4 of Protocol 1 to differentiate, prime, treat with this compound, and activate the THP-1 cells.
-
Sample Preparation:
-
For measuring intracellular caspase-1 activity, lyse the cells according to the assay kit manufacturer's instructions.
-
For measuring secreted caspase-1, use the cell culture supernatant.
-
-
Caspase-1 Activity Measurement:
-
Perform the caspase-1 activity assay according to the manufacturer's protocol. This typically involves incubating the lysate or supernatant with a specific caspase-1 substrate and measuring the resulting fluorescent or colorimetric signal.
-
Protocol 4: ASC Speck Formation Assay
This immunofluorescence protocol visualizes the formation of ASC specks, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells
-
PMA, LPS, ATP
-
This compound
-
Glass coverslips or imaging plates
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells on glass coverslips in a 24-well plate and differentiate with PMA as described in Protocol 1.
-
Prime the cells with LPS, treat with this compound, and activate with ATP as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cytoplasm.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Testing this compound
Caption: General experimental workflow for evaluating this compound in THP-1 cells.
References
Application Notes and Protocols for Nlrp3-IN-41 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This document provides detailed protocols for the use of Nlrp3-IN-41, a hypothetical novel inhibitor of the NLRP3 inflammasome, in bone marrow-derived macrophages (BMDMs). The provided methodologies are based on established procedures for studying NLRP3 inflammasome activation and inhibition in primary immune cells.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing experimental results and includes representative data for other known NLRP3 inhibitors for comparative purposes.
| Inhibitor | Target | Cell Type | Stimulus | IC50 | Reference |
| This compound | NLRP3 | Mouse BMDM | LPS + ATP | User-determined | - |
| This compound | NLRP3 | Mouse BMDM | LPS + Nigericin | User-determined | - |
| This compound | NLRP3 | Mouse BMDM | LPS + MSU Crystals | User-determined | - |
| MCC950 | NLRP3 | Mouse BMDM | LPS + ATP | ~7.5 nM | [1][2] |
| Glyburide | NLRP3 | Mouse BMDM | LPS + ATP | 10-20 µM | [3] |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1), typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The activation signal (Signal 2), triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome mediates interleukin‐1β production in immune cells in response to Acinetobacter baumannii and contributes to pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-41 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NLRP3-IN-41, a potent and selective inhibitor of the NLRP3 inflammasome, in cell culture experiments. The protocols detailed below are designed to facilitate the investigation of NLRP3-mediated inflammatory pathways and the therapeutic potential of this compound.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[5][6] this compound is a novel small molecule inhibitor designed to specifically target the NLRP3 inflammasome, offering a valuable tool for studying its role in disease and for the development of new anti-inflammatory therapies.
Mechanism of Action
This compound is hypothesized to exert its inhibitory effects by directly binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This action blocks the activation of caspase-1 and the downstream processing and release of IL-1β and IL-18. The precise binding site and mechanism of interaction are subjects of ongoing investigation.
Quantitative Data Summary
The following tables summarize typical concentrations and conditions for using NLRP3 inhibitors in various cell-based assays. These values should be used as a starting point for optimization with this compound.
Table 1: Recommended Concentration Range of NLRP3 Inhibitors in Cell Culture
| Cell Type | Activator(s) | Typical Inhibitor Concentration Range | Assay Type | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | 1 nM - 10 µM | IL-1β ELISA | [5][7] |
| Human THP-1 monocytes (PMA-differentiated) | LPS + ATP/Nigericin/MSU | 10 nM - 50 µM | IL-1β ELISA | [5][7][8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Activator | 1 nM - 1 µM | IL-1β Production | [7] |
| J774A.1 Macrophage-like cells | LPS + ATP | 1 µM - 50 µM | IL-1β Release | [1][9] |
| Human Monocyte-Derived Macrophages (hMDMs) | LPS + ATP/Nigericin | 1 nM - 10 µM | IL-1β Release | [1][7] |
Table 2: Typical Incubation Times for NLRP3 Inflammasome Experiments
| Experimental Step | Typical Duration | Reference(s) |
| Cell Seeding and Adherence | 24 - 72 hours | [1][5] |
| Priming (e.g., with LPS) | 3 - 6 hours | [1][5][10] |
| Inhibitor Pre-incubation | 1 hour | [5][11] |
| Activation (e.g., with ATP or Nigericin) | 1 - 2 hours | [1][5][11] |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize NLRP3 inflammasome inhibitors. Specific concentrations of this compound, incubation times, and cell-line-specific details should be optimized for individual experimental setups.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To assess the ability of this compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages).[5]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.[5]
-
Lipopolysaccharide (LPS).[5]
-
NLRP3 activator (e.g., Nigericin or ATP).[5]
-
This compound.
-
ELISA kit for IL-1β.[5]
-
Phorbol-12-myristate-13-acetate (PMA) for THP-1 differentiation.[1]
Procedure:
-
Cell Seeding:
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[5]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.[5]
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).[5]
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the cell culture supernatants.[5]
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[5]
-
Protocol 2: ASC Oligomerization (Speck Formation) Assay
Objective: To visualize and quantify the inhibitory effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells stably expressing ASC-GFP or ASC-mCherry.[5]
-
LPS.[5]
-
Nigericin or ATP.[5]
-
This compound.
-
Fluorescence microscope.[5]
-
Image analysis software.[5]
Procedure:
-
Cell Seeding:
-
Seed ASC-reporter THP-1 cells on glass coverslips or in an imaging-compatible plate.[5]
-
-
Priming and Inhibition:
-
Prime the cells with LPS and then treat with this compound as described in the previous protocol.[5]
-
-
Activation:
-
Activate the NLRP3 inflammasome with Nigericin or ATP.[5]
-
-
Fixation and Staining (Optional):
-
Fix the cells with paraformaldehyde and stain with a nuclear counterstain (e.g., DAPI) if desired.[5]
-
-
Imaging:
-
Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.[5]
-
-
Quantification:
-
Quantify the percentage of cells containing ASC specks in different treatment groups using image analysis software.[5]
-
Protocol 3: Cytotoxicity Assay (LDH Release)
Objective: To determine the effect of this compound on cell viability and to assess pyroptosis.
Materials:
-
Cells and reagents from Protocol 1.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Use the collected cell culture supernatants to measure LDH release according to the manufacturer's protocol. An increase in LDH in the supernatant is indicative of cell membrane damage and pyroptosis.[8][12]
Protocol 4: Western Blotting for Caspase-1 and Gasdermin-D Cleavage
Objective: To assess the inhibitory effect of this compound on the cleavage of caspase-1 and Gasdermin-D (GSDMD).
Materials:
-
Cells and reagents from Protocol 1.
-
Lysis buffer.
-
Antibodies against pro-caspase-1, cleaved caspase-1 (p20), full-length GSDMD, and the N-terminal fragment of GSDMD.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Collect both the cell culture supernatants and the cell lysates.
-
Perform Western blotting on both fractions to detect the presence of pro-caspase-1 and full-length GSDMD in the cell lysates, and the cleaved forms (caspase-1 p20 and GSDMD-N) in both the lysates and supernatants.[12][13] A reduction in the cleaved forms in the presence of this compound indicates inhibition of inflammasome activity.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound independently to ensure that the observed inhibitory effects are not due to cell death.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
-
Dose-Response: Perform dose-response experiments to determine the IC50 value of this compound for NLRP3 inflammasome inhibition.
-
Specificity: To confirm the specificity of this compound, it is recommended to test its effect on other inflammasomes, such as NLRC4 and AIM2.[9]
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 inflammasome activation promotes inflammation-induced carcinogenesis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: Targeting the NLRP3 Inflammasome in a Mouse Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a critical component in the inflammatory process associated with colitis. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, leading to inflammatory cell death (pyroptosis).[1][2] Consequently, the NLRP3 inflammasome represents a promising therapeutic target for the management of IBD.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing a specific small molecule inhibitor of the NLRP3 inflammasome, MCC950, in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of colitis. While the role of the NLRP3 inflammasome in colitis can be complex and sometimes contradictory across studies, a significant body of evidence suggests that its inhibition can ameliorate disease severity.[4][5][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of the NLRP3 inhibitor MCC950 in mouse models of colitis.
Table 1: Effect of MCC950 on Disease Activity Index (DAI) in DSS-Induced Colitis in Nod2-/- Mice
| Treatment Group | Average DAI on Day 9 |
| Nod2-/- + DSS (Control) | 5.7 |
| Nod2-/- + DSS + MCC950 | 3.9 |
Data from a study on DSS-induced colitis in Nod2-/- mice, which are highly susceptible to intestinal inflammation.[4]
Table 2: Effect of MCC950 on Macroscopic and Microscopic Colitis Parameters in Winnie Mice (A Spontaneous Chronic Colitis Model)
| Parameter | Control (Winnie) | MCC950 (40 mg/kg) Treated (Winnie) |
| Disease Activity Index | Increased | Significantly Improved |
| Body Weight Gain | Reduced | Significantly Improved |
| Colon Length | Shortened | Significantly Improved |
| Colon Weight to Body Weight Ratio | Increased | Significantly Improved |
| Histopathological Scores | High | Significantly Improved |
This table summarizes the findings from a study using the Winnie mouse model, which mimics human ulcerative colitis.[7][8]
Table 3: Effect of MCC950 on Pro-inflammatory Cytokine Levels in Colonic Explants from Winnie Mice
| Cytokine/Chemokine | Control (Winnie) | MCC950 Treated (Winnie) |
| IL-1β | High | Significantly Suppressed |
| IL-18 | High | Significantly Suppressed |
| IL-1α | High | Significantly Suppressed |
| IFNγ | High | Significantly Suppressed |
| TNF-α | High | Significantly Suppressed |
| IL-6 | High | Significantly Suppressed |
| IL-17 | High | Significantly Suppressed |
| MIP-1α | High | Significantly Suppressed |
Data reflects the significant suppression of various pro-inflammatory cytokines and chemokines in colonic explants from Winnie mice treated with MCC950.[7][8]
Experimental Protocols
Protocol 1: Induction of Acute Colitis using Dextran Sodium Sulfate (DSS)
This protocol describes the induction of acute colitis in mice, a widely used model that recapitulates many of the clinical and histological features of human ulcerative colitis.[9]
Materials:
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Mouse cages with water bottles
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of DSS Solution: Prepare a 2-3% (w/v) DSS solution in autoclaved drinking water.[10] The optimal concentration may vary depending on the mouse strain, housing conditions, and specific batch of DSS, and should be determined empirically.[9]
-
Animal Acclimatization: Allow mice to acclimatize to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: On Day 0, individually tag and weigh all mice.[10]
-
DSS Administration: Replace the regular drinking water with the prepared DSS solution. Ensure that the DSS solution is the only source of hydration.[11]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[9][10] These parameters are used to calculate the Disease Activity Index (DAI).
-
Duration: Continue DSS administration for 5-7 days for an acute colitis model.[9][12]
-
Endpoint: At the end of the treatment period, euthanize the mice and collect colonic tissue for analysis.
Protocol 2: Administration of NLRP3 Inhibitor (MCC950)
This protocol outlines the administration of MCC950 to mice with DSS-induced colitis.
Materials:
-
MCC950
-
Vehicle for administration (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Preparation of MCC950 Solution: Prepare a solution of MCC950 in the chosen vehicle at the desired concentration. For example, a dose of 10-50 mg/kg has been used in various studies.[13] In a spontaneous colitis model, 40 mg/kg was administered orally.[7][8]
-
Administration: Administer the MCC950 solution to the mice via oral gavage. The administration can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the induction of colitis).[14]
-
Frequency: Administer MCC950 daily throughout the course of the experiment.
-
Control Group: Administer the vehicle alone to the control group of mice.
Protocol 3: Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis in the mouse model.
Materials:
-
Scoring chart for Disease Activity Index (DAI)
-
Ruler for measuring colon length
-
Histology equipment (formalin, paraffin, microtome, H&E stains)
-
ELISA kits for cytokine measurement
Procedure:
-
Disease Activity Index (DAI) Calculation:
-
Calculate the DAI score daily for each mouse based on the following parameters:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
The DAI is the sum of these scores divided by 3.
-
-
Macroscopic Assessment:
-
After euthanasia, carefully dissect the colon from the cecum to the anus.
-
Measure the length of the colon. A shorter colon is indicative of more severe inflammation.[10]
-
-
Histological Analysis:
-
Fix a segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for the severity of inflammation, extent of injury, and crypt damage.
-
-
Cytokine Analysis:
-
Homogenize a portion of the colonic tissue to extract proteins.
-
Measure the levels of pro-inflammatory cytokines such as IL-1β and IL-18 using ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: A diagram of the NLRP3 inflammasome signaling pathway.
Experimental Workflow for Testing an NLRP3 Inhibitor in DSS-Induced Colitis
Caption: A typical experimental workflow for evaluating an NLRP3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. | BioWorld [bioworld.com]
- 4. The NLRP3 inflammasome mediates DSS-induced intestinal inflammation in Nod2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dextran sodium sulfate potentiates NLRP3 inflammasome activation by modulating the KCa3.1 potassium channel in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Nlrp3-IN-41: A Tool for Investigating NLRP3-Dependent Pyroptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to NLRP3-Dependent Pyroptosis
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[2] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1]
Activation of the NLRP3 inflammasome is a multi-step process that culminates in the activation of caspase-1.[2] Activated caspase-1 has two major downstream effects: the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and the cleavage of gasdermin D (GSDMD).[1][3] The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][3] This process is characterized by cell swelling, membrane rupture, and the release of cellular contents, further amplifying the inflammatory cascade.[4]
Nlrp3-IN-41: A Potent Inhibitor of the NLRP3 Inflammasome
This compound (also known as compound S-9; CAS 1209698-02-1) is an orally active and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome.[1] It has demonstrated anti-inflammatory and anti-neuroinflammatory effects, making it a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions.[1] The mechanism of action of this compound involves the inhibition of both the priming and activation stages of the NLRP3 inflammasome.[1]
While specific IC50 values for this compound are not widely reported in the public domain, its efficacy has been demonstrated in cellular and animal models. For comparative purposes, the IC50 values of other well-characterized NLRP3 inhibitors are provided in the data tables below.
Data Presentation: Efficacy of NLRP3 Inflammasome Inhibitors
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Activators | Concentration | Observed Effect | Reference |
| IL-1β Release Inhibition | Human monocytic (THP-1) cells | LPS (100 ng/mL) + ATP (5 mM) | 5-15 µM | Significant inhibition of IL-1β release. Also inhibits AIM2 and NLRC4 inflammasomes. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| DSS-induced colitis in C57BL/6 and ICR mice | 40, 80 mg/kg, intragastric, 10 days | Attenuation of colitis symptoms. | [1] |
Table 3: Comparative IC50 Values of Other NLRP3 Inhibitors
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Various | 7.5 | [5] |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | 6000 | [6] |
| MNS | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | 2000 | [6] |
| INF39 | Not Specified | Not Specified | 10000 | [6] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in NLRP3-dependent pyroptosis and its inhibition, the following diagrams have been generated using the DOT language.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Studying NLRP3-Dependent Pyroptosis.
Experimental Protocols
Detailed methodologies for key experiments to assess NLRP3-dependent pyroptosis and the inhibitory effect of this compound are provided below.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells or immortalized bone marrow-derived macrophages (iBMDMs) are commonly used.
-
THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed cells at a density of 1 x 10^5 cells/well in a 96-well plate in complete medium containing 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA).[7] Incubate for 48-72 hours.
-
Priming (Signal 1): Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: After priming, add serial dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10-20 µM), to the wells.[7] Incubate for the desired time (e.g., 1-6 hours).
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies pyroptotic cell death by measuring the release of the cytosolic enzyme LDH into the supernatant.
-
Sample Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.[6]
-
Assay Procedure: Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[6]
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Add 50 µL of stop solution.[6]
-
Data Analysis: Measure the absorbance at 490 nm.[6] Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
-
Sample Collection: Use the same supernatant collected for the LDH assay.
-
ELISA Procedure: Follow the manufacturer's protocol for a human IL-1β ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with streptavidin-HRP.
-
Adding a TMB substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm. Determine the concentration of IL-1β in the samples by comparing to the standard curve.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1 in cell lysates.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Procedure: Use a fluorometric or colorimetric caspase-1 activity assay kit. These assays are based on the cleavage of a specific substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).
-
Data Analysis: Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA). The increase in signal is proportional to the caspase-1 activity.
Gasdermin D (GSDMD) Cleavage Western Blot
This technique detects the cleavage of GSDMD, a hallmark of pyroptosis.[3]
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for GSDMD that recognizes both the full-length (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of the ~31 kDa band indicates GSDMD cleavage.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the NLRP3 inflammasome in health and disease. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to study NLRP3-dependent pyroptosis and to evaluate the efficacy of potential therapeutic inhibitors. The combination of quantitative assays and visualization of key signaling events will enable a deeper understanding of this critical inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-41 in Central Nervous System Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of central nervous system (CNS) diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a key mediator of this inflammatory response.[1][2][3][4][5][6][7][8][9][10] Activation of the NLRP3 inflammasome in immune cells of the brain, such as microglia, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, which contribute to neuronal damage and disease progression.[11][12][13][14] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for these debilitating conditions.[1][4][15][16]
NLRP3-IN-41 is a novel, orally active, and brain-penetrant inhibitor of the NLRP3 inflammasome, demonstrating both anti-inflammatory and anti-neuroinflammatory properties.[17] It uniquely targets both the priming and activation stages of the NLRP3 inflammasome.[17] While specific applications of this compound in CNS disease models are still emerging, this document provides a comprehensive overview of its known characteristics and offers detailed protocols and application notes based on the established use of other brain-penetrant NLRP3 inhibitors in relevant disease models.
This compound: Compound Profile
This compound (also known as compound S-9) has been shown to be a potent inhibitor of the NLRP3 inflammasome.[17] In vitro studies using THP-1 monocytes have demonstrated that this compound, at concentrations between 5-15 μM, significantly inhibits IL-1β release induced by LPS and ATP.[17] Notably, it also shows inhibitory activity against AIM2 and NLRC4 inflammasomes, suggesting a broader anti-inflammatory profile.[17] An in vivo study in a mouse model of colitis showed that oral administration of this compound at 40 and 80 mg/kg for 10 days attenuated disease symptoms.[17] Its brain penetrance makes it a promising candidate for the treatment of neuroinflammatory disorders.[17]
Note: As of the latest literature review, specific studies detailing the use of this compound in CNS disease models have not been published. The following data and protocols are based on other well-characterized, brain-penetrant NLRP3 inhibitors (e.g., MCC950, JC124) and are provided as a reference to guide the experimental design for this compound.
Data Presentation: Efficacy of NLRP3 Inhibitors in CNS Disease Models
The following tables summarize the quantitative data from studies using representative brain-penetrant NLRP3 inhibitors in various CNS disease models. This information can serve as a benchmark for designing experiments and anticipating the potential effects of this compound.
Table 1: Alzheimer's Disease Models
| Animal Model | NLRP3 Inhibitor | Dose and Administration | Key Findings | Reference |
| CRND8 APP Tg Mice | JC-124 | 50 mg/kg/day, intraperitoneal injection | Reduced amyloid deposition, inhibited caspase-1 cleavage. | [18] |
| APP/PS1 Mice | MCC950 | 10 mg/kg, intraperitoneal injection | Reduced Aβ accumulation, improved cognitive function. | [19] |
Table 2: Parkinson's Disease Models
| Animal Model | NLRP3 Inhibitor | Dose and Administration | Key Findings | Reference |
| MPTP Mouse Model | Multiple Inhibitors | Various | Reduction in NLRP3 activation, decreased microglial activation, and alleviation of dopaminergic neuron loss. | [1] |
| 6-OHDA Rat Model | MCC950 | 10 mg/kg, intraperitoneal injection | Reduced loss of dopaminergic neurons and improved motor function. | [4] |
Table 3: Multiple Sclerosis Models
| Animal Model | NLRP3 Inhibitor | Dose and Administration | Key Findings | Reference |
| EAE Mouse Model | MCC950 | Every other day administration | Lessened disease severity, reduced neuron damage, and fewer signs of synapse loss. | [20] |
| EAE Mouse Model | IFN-β (modulates NLRP3) | Not specified | Alleviated EAE symptoms. | [21] |
Table 4: Traumatic Brain Injury Models
| Animal Model | NLRP3 Inhibitor | Dose and Administration | Key Findings | Reference |
| CCI Rat Model | JC124 | 4 doses post-injury | Decreased degenerating neurons, reduced inflammatory cell response, and smaller lesion volume. | [22] |
| CCI Mouse Model | MCC950 | 50 mg/kg, intraperitoneal injection | Prevented increases in NLRP3 constituent proteins and improved neurological severity score. | [3] |
| Closed Head Injury Mouse Model | BAY 11-7082 | Not specified | Preserved cognitive function and less severe brain damage. | [23] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rest.mars-prod.its.unimelb.edu.au [rest.mars-prod.its.unimelb.edu.au]
- 4. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]
- 5. Role of NLRP3 in Parkinson's disease: Specific activation especially in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of NLRP3 inflammasome in multiple sclerosis: pathogenesis and pharmacological application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome’s Activation in Acute and Chronic Brain Diseases—An Update on Pathogenetic Mechanisms and Therapeutic Perspectives with Respect to Other Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome in neuroinflammation and central nervous system diseases | Semantic Scholar [semanticscholar.org]
- 9. NLRP3 inflammasome in neurodegenerative disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Neurodegenerative Disease and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 20. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 21. Multiple sclerosis: the NLRP3 inflammasome, gasdermin D, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iris.unime.it [iris.unime.it]
Application Notes and Protocols for In Vivo Dissolution of Nlrp3-IN-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-41 is a potent and orally active inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Successful in vivo studies using this compound are contingent upon its proper dissolution and formulation to ensure consistent and effective delivery to the target site. This document provides detailed protocols and application notes for the dissolution of this compound for in vivo research applications.
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory conditions, making it an attractive therapeutic target.[2] this compound has been identified as an orally active inhibitor of this pathway, demonstrating anti-inflammatory and anti-neuroinflammatory effects.[3]
Physicochemical Properties and Solubility
This compound is a small molecule that, like many kinase inhibitors, exhibits poor solubility in aqueous solutions. This necessitates the use of organic solvents and/or co-solvents and surfactants to prepare a stable and homogenous formulation for in vivo administration.
Table 1: Solubility and Formulation Data for this compound and Similar Compounds
| Parameter | Value/Formulation | Species | Administration Route | Reference |
| This compound Dosing | 40, 80 mg/kg | Mouse | Oral Gavage (i.g.) | [3] |
| Recommended Solvents for Stock Solution | DMSO | - | - | |
| Common In Vivo Formulation (Low Water Solubility) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | - | Injection | |
| Alternative In Vivo Formulation | 10% DMSO, 90% Corn Oil | - | Injection |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound formulations for in vivo studies. It is crucial to perform these procedures in a sterile environment to prevent contamination.
Protocol 1: Preparation of a Vehicle for Oral Gavage (Based on common formulations for poorly soluble inhibitors)
This protocol describes the preparation of a vehicle containing DMSO, PEG300, Tween 80, and saline. This formulation is designed to enhance the solubility and bioavailability of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder in a sterile conical tube. Vortex thoroughly until the compound is completely dissolved. This will create a concentrated stock solution.
-
Addition of PEG300: To the DMSO stock solution, add the calculated volume of PEG300. Vortex the mixture until it is homogenous.
-
Addition of Tween 80: Add the required volume of Tween 80 to the mixture and vortex again to ensure complete mixing.
-
Final Dilution with Saline: Slowly add the sterile saline to the mixture while vortexing. Continue to vortex until a clear and homogenous solution is obtained.
-
Final Formulation: The final formulation should be a clear solution, ready for oral gavage. If any precipitation is observed, gentle warming and further vortexing may be necessary. Always visually inspect the solution for any particulates before administration.
Protocol 2: Preparation of a Corn Oil-Based Formulation for Injection
For certain experimental paradigms, a corn oil-based formulation may be suitable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the necessary amount of this compound.
-
Dissolution in DMSO: Dissolve the this compound powder in the calculated volume of DMSO in a sterile conical tube. Vortex until a clear solution is formed.
-
Addition of Corn Oil: Add the appropriate volume of sterile corn oil to the DMSO solution.
-
Homogenization: Vortex the mixture vigorously to create a uniform suspension or solution. For some compounds, this may result in a suspension rather than a clear solution. Ensure the mixture is well-suspended before each administration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for preparing the dosing solution of this compound.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing the this compound dosing solution.
Important Considerations
-
Vehicle Controls: It is imperative to include a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself.
-
Toxicity: While the recommended solvents are generally well-tolerated at the suggested concentrations, it is advisable to perform preliminary toxicity studies if using a new formulation or animal model.
-
Stability: Prepare fresh formulations for each experiment to ensure stability and potency. Do not store the final formulation for extended periods unless stability data is available.
-
Sonication: In cases of difficult dissolution, gentle sonication in a water bath can be employed to aid in dissolving the compound.
-
Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection). The protocols provided are adaptable for different routes, but may require optimization.
References
Troubleshooting & Optimization
Nlrp3-IN-41 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NLRP3-IN-41. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and brain-penetrant inhibitor of the NLRP3 inflammasome.[1] It exerts its anti-inflammatory and anti-neuroinflammatory effects by inhibiting both the priming and activation stages of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Q2: What are the solubility characteristics of this compound?
A2: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. While specific quantitative solubility data for this compound is not widely published, it is recommended to prepare a high-concentration stock solution in an organic solvent. For similar NLRP3 inhibitors, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. For instance, NLRP3 Inflammasome Inhibitor I has a reported solubility of 73 mg/mL in fresh, anhydrous DMSO. It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. Gentle warming to 37°C and brief sonication can aid in complete dissolution. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your experimental system. For example, to prepare a 10 mM stock solution of a compound with a similar molecular weight to other NLRP3 inhibitors, you would dissolve the appropriate mass in DMSO. Always confirm the molecular weight of your specific batch of this compound.
Q4: My this compound is precipitating in my cell culture medium. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous media. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid both insolubility and cellular toxicity.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Dilution Method: Do not add the DMSO stock solution directly to your final volume of aqueous buffer. Instead, perform a serial dilution. An intermediate dilution in your cell culture medium is recommended. Add the stock solution drop-wise to the medium while vortexing or swirling to ensure rapid and even mixing.
-
Warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Try using a lower final concentration.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment from a frozen DMSO stock.[3]
Q5: How should I store this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the DMSO stock is expected to be stable for several months.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Data Presentation: Solubility of NLRP3 Inhibitors
While specific data for this compound is limited, the following table summarizes the solubility of other NLRP3 inhibitors in common solvents and can serve as a useful reference.
| Solvent | NLRP3-IN-27 Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[2] |
| Ethanol | ~10 mg/mL | Can be used as an alternative, but solubility may be lower.[2] |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial solubilization.[2] |
| Water | Insoluble | Avoid using water to prepare stock solutions.[2] |
| Solvent | NLRP3 Inflammasome Inhibitor I Solubility | Notes |
| DMSO | 73 mg/mL (197.91 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
Experimental Protocols
1. In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes a general method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in the human monocytic THP-1 cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 100 ng/mL to 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[4]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 5-15 µM) or a vehicle control (DMSO) for 30-60 minutes.[1]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 5-20 µM Nigericin for 1-2 hours.[4]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Analysis: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
2. In Vivo NLRP3 Inflammasome Inhibition in a Mouse Model of Peritonitis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Animals: Use age- and sex-matched C57BL/6 mice.
-
Inhibitor Administration: Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before the inflammatory challenge.[1]
-
Inflammatory Challenge:
-
Sample Collection: At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid and/or blood.
-
Analysis: Measure the levels of IL-1β and other relevant cytokines in the peritoneal lavage fluid or plasma using ELISA.
Visualizations
References
Optimizing Nlrp3-IN-41 concentration to avoid cytotoxicity
Welcome to the technical support center for Nlrp3-IN-41. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As a starting point, a concentration range of 5-15 µM has been suggested for inhibiting the NLRP3 inflammasome in vitro.[1] However, the optimal concentration is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. We strongly recommend performing a dose-response curve to determine the effective concentration for NLRP3 inhibition and a parallel cytotoxicity assay to identify the concentration at which this compound becomes toxic to your specific cells.
Q2: I am observing cytotoxicity in my experiments with this compound. What are the possible causes and solutions?
A2: Cytotoxicity can arise from several factors. Here are some common causes and troubleshooting steps:
-
Concentration-dependent toxicity: The concentration of this compound may be too high for your specific cell type.
-
Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your inflammasome inhibition assays.
-
-
Solvent toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.
-
-
Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects that lead to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound that gives you the desired inhibition of the NLRP3 inflammasome.
-
-
Pyroptosis vs. Cytotoxicity: NLRP3 inflammasome activation can lead to a form of inflammatory cell death called pyroptosis. It is crucial to distinguish between pyroptosis and general cytotoxicity from the compound.
-
Solution: Use appropriate controls, such as cells treated with the NLRP3 activator alone, to measure pyroptosis. Compare this to cells treated with this compound alone to assess direct cytotoxicity. An effective, non-toxic concentration of this compound should inhibit pyroptosis induced by an NLRP3 activator without causing cell death on its own.
-
Q3: How can I determine the therapeutic window for this compound in my experimental setup?
A3: The therapeutic window is the range of concentrations where a compound is effective without being toxic. To determine this for this compound, you need to perform two key experiments in parallel:
-
Efficacy Assay: A dose-response experiment to determine the 50% inhibitory concentration (IC50) for NLRP3 inflammasome activation (e.g., by measuring IL-1β release).
-
Cytotoxicity Assay: A dose-response experiment to determine the 50% cytotoxic concentration (CC50) (e.g., using an MTT or LDH assay).
The therapeutic index can be calculated as the ratio of CC50 to IC50. A higher therapeutic index indicates a wider margin of safety.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle control wells.
-
Potential Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Troubleshooting Steps:
-
Verify the final concentration of DMSO in the culture medium. It should ideally be <0.1% and not exceed 0.5%.
-
Prepare a fresh, lower concentration stock solution of this compound to reduce the volume of DMSO added to your wells.
-
Test the tolerance of your specific cell line to a range of DMSO concentrations to determine the maximum non-toxic level.
-
Issue 2: this compound appears to be cytotoxic at concentrations where it is not effectively inhibiting the NLRP3 inflammasome.
-
Potential Cause: The compound may have a narrow therapeutic window in your cell type, or there may be experimental artifacts.
-
Troubleshooting Steps:
-
Confirm NLRP3 Expression and Activity: Ensure your cell line expresses all the necessary components of the NLRP3 inflammasome and that the activation protocol is working efficiently.
-
Optimize Inhibitor Pre-incubation Time: The standard pre-incubation time with the inhibitor before adding the NLRP3 activator is 30-60 minutes. You can try optimizing this time.
-
Use a Different Cytotoxicity Assay: Some compounds can interfere with the readout of certain cytotoxicity assays (e.g., reducing MTT reagent). Validate your findings with an alternative method (e.g., LDH release assay).
-
Quantitative Data Summary
While specific CC50 values for this compound are not widely published, the following table provides a template for how to structure your own experimental data for clear comparison.
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability | % NLRP3 Inhibition (e.g., IL-1β reduction) |
| THP-1 | MTT | 1 | ||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| BMDM | LDH | 1 | ||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
This table should be populated with your own experimental data.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cells (e.g., THP-1 macrophages, BMDMs)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (for positive control)
-
Commercially available LDH assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubate at room temperature for the time specified by the manufacturer (usually 10-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the spontaneous and maximum LDH release controls.
Visualizations
Caption: A diagram of the NLRP3 inflammasome signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
Technical Support Center: Nlrp3-IN-41 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Nlrp3-IN-41.
Frequently Asked Questions (FAQs)
Q1: My primary assay shows inhibition of IL-1β release. How can I be sure this is specific to NLRP3 and not an off-target effect?
A1: While inhibition of IL-1β is a key indicator of NLRP3 inflammasome inhibition, it's crucial to confirm specificity. This compound has been reported to inhibit other inflammasomes, such as AIM2 and NLRC4.[1] To verify NLRP3-specific inhibition, you should perform counter-screening assays using activators for these other inflammasomes. A truly specific NLRP3 inhibitor should not affect IL-1β release triggered by AIM2 or NLRC4 activators.
Q2: I'm observing a decrease in pro-IL-1β and NLRP3 protein levels after treatment with this compound. Is this an expected on-target effect?
A2: this compound is known to inhibit both the priming and activation stages of the NLRP3 inflammasome.[1] A reduction in pro-IL-1β and NLRP3 levels could be due to the inhibition of the priming step, which is often mediated by the NF-κB pathway.[2] To investigate this, you should measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6.[2] If the secretion of these cytokines is also reduced, it suggests a potential off-target effect on the NF-κB pathway upstream of NLRP3.
Q3: My cells are undergoing apoptosis/necrosis after treatment with this compound, even at concentrations that inhibit IL-1β. Is this related to NLRP3 inhibition?
A3: While high activation of the NLRP3 inflammasome can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor should prevent this.[2] The observed cytotoxicity at effective concentrations is likely an off-target effect.[2] It is essential to perform standard cytotoxicity assays, such as LDH release or MTT assays, to determine the therapeutic window of the compound and to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[2]
Q4: I have identified Protein Kinase R (PKR) as a potential off-target of this compound in my experiments. What is the significance of this finding?
A4: Recent research has identified Protein Kinase R (PKR) as a direct target of this compound, indicating it is a nonselective inhibitor of the NLRP3 inflammasome.[1] PKR is a kinase involved in cellular stress responses, antiviral immunity, and inflammation. Inhibition of PKR could contribute to the anti-inflammatory effects of this compound but also represents a significant off-target activity that should be characterized in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of IL-1β Release
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Priming | 1. Optimize and standardize the concentration of the priming agent (e.g., LPS) and the priming duration.[2] 2. Confirm consistent priming by measuring the release of an NF-κB-dependent cytokine like TNF-α.[2] |
| Cell Passage Number | 1. Use cells within a defined and low passage number range to ensure consistent responses.[2] |
| Reagent Variability | 1. Test new lots of reagents, such as LPS or ATP, and establish a new dose-response curve for each lot.[2] |
Issue 2: Unexpected Inhibition of Other Inflammasomes
| Potential Cause | Troubleshooting Steps |
| Compound Non-Specificity | 1. This compound is known to inhibit AIM2 and NLRC4 inflammasomes.[1] 2. To confirm this in your system, use specific activators for these inflammasomes (e.g., poly(dA:dT) for AIM2, Salmonella Typhimurium for NLRC4) and measure IL-1β release. |
| Off-Target Kinase Inhibition | 1. This compound has been identified as an inhibitor of Protein Kinase R (PKR).[1] 2. Consider that inhibition of kinases involved in multiple inflammatory pathways could lead to broader effects than just NLRP3 inhibition. |
Quantitative Data Summary
Table 1: Known Off-Target Profile of this compound
| Target | Effect | Reported Concentration | Citation |
| AIM2 Inflammasome | Inhibition | 5-15 µM | [1] |
| NLRC4 Inflammasome | Inhibition | 5-15 µM | [1] |
| Protein Kinase R (PKR) | Direct Inhibition | Not specified | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[3]
Workflow:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (e.g., NLRP3, PKR) at each temperature point by Western blotting or mass spectrometry.[3]
Expected Outcome:
If this compound binds to the target protein, it will stabilize the protein, leading to a higher amount of the soluble protein remaining at elevated temperatures compared to the vehicle control. This results in a shift in the melting curve of the protein.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Profiling
To identify a broader range of potential off-target kinases, a comprehensive kinase profiling assay is recommended.
Workflow:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform an in-house screen.
-
Assay Performance: The compound is typically tested at one or two concentrations against a large panel of purified, active kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For identified hits, determine the IC50 value to quantify the potency of inhibition.
Caption: Workflow for Off-Target Kinase Profiling.
Signaling Pathway Diagrams
NLRP3 Inflammasome Activation and Points of Inhibition
The NLRP3 inflammasome is activated through a two-step process: priming and activation.
Caption: NLRP3 Inflammasome Signaling and Inhibition Points.
References
Nlrp3-IN-41 stability in cell culture media
Welcome to the technical support center for NLRP3-IN-41. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation with this potent NLRP3 inhibitor.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year. For shorter-term storage, -20°C for up to a month is acceptable.[2] As a powder, the inhibitor is stable for extended periods when stored at -20°C.[1]
Q2: My this compound is precipitating in the cell culture medium. What should I do?
A2: Precipitation can occur when a concentrated DMSO stock is diluted directly into an aqueous buffer or medium.[1] To prevent this, perform serial dilutions of your stock solution in DMSO first, and then add the final, most diluted solution to your culture medium.[1] Adding the diluted stock solution dropwise to the stirred medium can also help.[1] It is crucial to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent toxicity.[3]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the stimulus used for NLRP3 activation. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup.[4] For this compound, concentrations between 5-15 µM have been shown to significantly inhibit LPS and ATP-induced IL-1β in THP-1 cells.[5]
Experimental Design and Controls
Q4: What are the essential controls to include in my NLRP3 inhibition assay?
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to deliver this compound to rule out any solvent-induced effects.
-
Positive Control: Cells stimulated to activate the NLRP3 inflammasome without any inhibitor to ensure the activation protocol is working.
-
Negative Control: Unstimulated cells to establish a baseline for cytokine release and cell death.[1]
Q5: How can I confirm that the NLRP3 inflammasome is properly activated in my experiment?
A5: Proper activation of the NLRP3 inflammasome typically requires two signals: a priming signal (Signal 1) and an activation signal (Signal 2).[4]
-
Priming (Signal 1): Often provided by lipopolysaccharide (LPS), this signal upregulates the expression of NLRP3 and pro-IL-1β. Successful priming can be confirmed by measuring the mRNA or protein levels of NLRP3 and pro-IL-1β via qPCR or Western blot, respectively.[4]
-
Activation (Signal 2): Various stimuli like nigericin, ATP, or monosodium urate (MSU) crystals can provide this signal, which triggers the assembly of the inflammasome.[4]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where this compound is not effectively inhibiting NLRP3 inflammasome activation.
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β/IL-18 secretion | Inactive this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[2] | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions (-80°C for long-term).[2] |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low.[2] | Perform a dose-response experiment with a range of concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal concentration for your cell type and stimulus.[2] | |
| Ineffective NLRP3 inflammasome activation: The priming or activation stimuli may not be working correctly.[2] | Verify the activity of your LPS and ATP/nigericin. Use positive controls (no inhibitor) to ensure robust inflammasome activation.[2] | |
| Inconsistent results between experiments | Variability in priming/activation: Inconsistent timing or concentration of LPS and ATP/nigericin can lead to variable inflammasome activation.[2] | Standardize the timing and concentration of all stimuli. Ensure thorough mixing of reagents.[2] |
| Cell passage number: High passage numbers of cell lines can lead to altered responses. | Use cells with a consistent and low passage number for all experiments. | |
| Evidence of off-target effects | Cytotoxicity: High concentrations of the inhibitor may be toxic to the cells, leading to a decrease in cytokine production that is not specific to NLRP3 inhibition.[2] | Perform a cell viability assay (e.g., LDH assay or MTT assay) to determine the cytotoxic concentration of this compound in your cell line.[1] |
| Inhibition of other inflammatory pathways: The inhibitor may be affecting pathways other than the NLRP3 inflammasome.[2] | To confirm specificity, test the effect of this compound on the activation of other inflammasomes, such as NLRC4 or AIM2, which are activated by different stimuli.[2] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol provides a framework to assess the stability of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system or a relevant bioassay
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments.[1]
-
Prepare a control sample of the medium without the inhibitor.[1]
-
Incubate the solution in a sterile, sealed container under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the incubated solution.[1]
-
Analyze the concentration of intact this compound in each aliquot using a validated analytical method like HPLC-MS. A decrease in the peak area corresponding to this compound over time indicates degradation.[3]
-
Alternatively, use a functional bioassay. Test the ability of the stored aliquots to inhibit NLRP3 inflammasome activation in a cell-based assay. A decrease in inhibitory activity over time suggests compound instability.[3]
Protocol 2: IL-1β ELISA
This protocol outlines the general steps for measuring IL-1β in cell culture supernatants.
Procedure:
-
Coat a 96-well plate with a capture antibody overnight.[4]
-
Block the plate to prevent non-specific binding.[4]
-
Add your collected cell culture supernatants and standards to the wells and incubate.[4]
-
Wash the plate and add the detection antibody.[4]
-
Wash again and add the enzyme conjugate (e.g., HRP).[4]
-
Add the substrate and stop the reaction.[4]
-
Read the absorbance at the appropriate wavelength.[4]
Visualizations
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Caption: Troubleshooting workflow for ineffective NLRP3 inhibition.
References
How to confirm Nlrp3-IN-41 is inhibiting NLRP3 specifically
Welcome to the technical support center for Nlrp3-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in confirming the specific inhibition of the NLRP3 inflammasome by this compound. Below you will find troubleshooting guides and frequently asked questions in a Q&A format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My initial screen shows that this compound inhibits IL-1β release. How can I be certain this is due to specific NLRP3 inhibition?
A1: While inhibition of IL-1β secretion is a positive indicator, it is not definitive proof of NLRP3-specific inhibition. Other inflammasomes, such as NLRC4 and AIM2, also lead to IL-1β maturation.[1][2] To confirm NLRP3 specificity, it is crucial to perform counter-screening assays using activators of these other inflammasomes. A truly selective NLRP3 inhibitor like this compound should not affect IL-1β release induced by NLRC4 or AIM2 activators.[2][3][4]
Q2: What are the essential positive and negative controls I should include in my experiments?
A2: Proper controls are critical for data interpretation.
-
Positive Control Inhibitor: Use a well-characterized, selective NLRP3 inhibitor like MCC950.[4][5] This will help validate your assay setup.
-
Negative Control (Vehicle): The vehicle (e.g., DMSO) used to dissolve this compound should be tested alone to ensure it does not affect inflammasome activation.
-
Genetic Controls: If available, macrophages from Nlrp3 knockout mice are the gold standard negative control. These cells should not produce IL-1β in response to NLRP3-specific stimuli.[6][7]
-
Lysis Control: To determine the maximum lactate (B86563) dehydrogenase (LDH) release for cytotoxicity assays, a lysis buffer should be used on a set of control wells.[6]
Q3: I am observing significant cell death in my cultures treated with this compound. Is this an expected on-target effect?
A3: Not necessarily. While NLRP3 activation can induce a form of inflammatory cell death called pyroptosis, a specific inhibitor of the NLRP3 inflammasome should prevent this.[1][8] The observed cytotoxicity could be an off-target effect of the compound. It is essential to perform a standard cytotoxicity assay, such as measuring LDH release, to distinguish between the inhibition of pyroptosis and general compound-induced toxicity.[1]
Q4: My results for IL-1β inhibition are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a defined, low passage number range as high passage numbers can alter cellular responses.
-
Reagent Variability: Lot-to-lot variations in reagents like lipopolysaccharide (LPS) can significantly impact the priming step and the magnitude of the inflammatory response. It is advisable to test new lots of reagents and establish a consistent dose-response.[1]
-
Cell Health: Ensure your cells are healthy and not stressed, as this can lead to spontaneous inflammasome activation. Regularly test for mycoplasma contamination.[1]
Q5: How can I be sure that this compound is not just inhibiting the priming step of inflammasome activation?
A5: The priming step, typically induced by LPS, involves the NF-κB signaling pathway and results in the upregulation of NLRP3 and pro-IL-1β transcription.[8] A common off-target effect of some compounds is the inhibition of this pathway, which would also lead to reduced IL-1β secretion.[1] To rule this out, measure the secretion of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the release of these cytokines.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background IL-1β in untreated controls | Cell stress or contamination leading to spontaneous inflammasome activation. | Ensure proper aseptic cell culture technique. Regularly test for mycoplasma contamination. Handle cells gently to minimize stress. |
| No inhibition of IL-1β by this compound | Incorrect timing of inhibitor addition. Insufficient concentration of the inhibitor. This compound is not a potent inhibitor. | Add this compound after the priming step but before the addition of the NLRP3 activator.[8] Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Inhibition of TNF-α or IL-6 is observed | Off-target effect on the NF-κB pathway. | The compound is likely not specific to the NLRP3 inflammasome but is inhibiting the upstream priming signal. This compound may not be a specific NLRP3 inhibitor and could be an inhibitor of the NF-κB pathway.[1] |
| Variable results with NLRP3 activators | Reagent quality and preparation. | Ensure crystalline activators like MSU are properly vortexed before addition to cells to ensure a uniform suspension. Test new lots of all activators to ensure consistent potency. |
Experimental Protocols & Data Presentation
To rigorously confirm the specificity of this compound, a series of experiments should be conducted. The following protocols outline the key assays.
I. NLRP3 Inflammasome Inhibition Assay
This assay determines the potency of this compound in inhibiting the canonical NLRP3 inflammasome pathway.
Methodology:
-
Cell Culture and Priming:
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.[2]
-
-
Inflammasome Activation:
-
Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[11]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a commercially available ELISA kit.[10]
-
Determine the IC50 value by plotting the IL-1β concentration against the inhibitor concentration.
-
II. Inflammasome Selectivity Panel
This is crucial to ensure this compound does not affect other inflammasome pathways.[2]
Methodology:
-
Cell Priming and Inhibitor Treatment: Follow the same procedure as for the NLRP3 inhibition assay.
-
Selective Inflammasome Activation:
-
AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.[2][10]
-
NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin (B1172586) to activate the NLRC4 inflammasome.[2]
-
-
Analysis: Measure IL-1β release by ELISA. A specific NLRP3 inhibitor should not significantly inhibit IL-1β secretion in these assays.
III. Downstream Mechanistic Assays
These assays provide further evidence of on-target activity.
-
Caspase-1 Activity Assay: This assay confirms that the inhibitor acts upstream of caspase-1 activation.[2]
-
ASC Speck Visualization: This assay visualizes a key step in inflammasome formation.[2][12]
-
Protocol: Use macrophages from ASC-reporter mice or cells transduced with a fluorescently tagged ASC. After priming and treatment with this compound, activate the NLRP3 inflammasome. Visualize the formation of ASC specks using fluorescence microscopy. A specific NLRP3 inhibitor should significantly reduce the number of cells with ASC specks.[2][11]
-
Data Summary Tables
Quantitative data should be summarized for clear comparison.
Table 1: Potency and Selectivity of this compound
| Inflammasome | Activator | This compound IC50 (µM) | MCC950 IC50 (µM) |
| NLRP3 | Nigericin | Experimental Value | ~0.0075[9] |
| NLRP3 | ATP | Experimental Value | Reference Value |
| AIM2 | poly(dA:dT) | Experimental Value | No Inhibition[9] |
| NLRC4 | S. typhimurium | Experimental Value | No Inhibition[9] |
Table 2: Effect of this compound on NF-κB Signaling and Cytotoxicity
| Treatment | TNF-α Release (pg/mL) | LDH Release (% of Lysis Control) |
| Vehicle Control | Experimental Value | Experimental Value |
| This compound (at IC50) | Experimental Value | Experimental Value |
| LPS only | Experimental Value | Experimental Value |
Visualizing Key Pathways and Workflows
To aid in understanding the experimental logic, the following diagrams illustrate the core concepts.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Caption: A logical workflow for confirming the specificity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay of Inflammasome Activation [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
Nlrp3-IN-41 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Nlrp3-IN-41 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] NLRP3 activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[2][4][5] this compound is designed to interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream inflammatory cascade.
Q2: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to variability in experimental results. It is recommended to use cells within a consistent and low passage range.[5]
-
Reagent Variability: Lot-to-lot variations in reagents such as LPS, ATP, or nigericin (B1684572) can significantly impact the cellular response. It is advisable to test new lots of reagents and establish a consistent dose-response for activators.[6]
-
Inhibitor Stability: Ensure that this compound is properly stored and that fresh dilutions are prepared for each experiment from a stock solution.[5]
-
Experimental Timing: Inconsistent incubation times for priming, inhibitor treatment, and activation can introduce variability. Standardize all procedural steps and incubation times.[5]
Q3: How can I be sure that the inhibitory effects I'm seeing are specific to NLRP3 and not due to off-target effects?
A3: To confirm the specificity of this compound, consider the following controls:
-
Test against other inflammasomes: A selective NLRP3 inhibitor should not affect the activation of other inflammasomes like NLRC4 or AIM2.[6][7] You can perform parallel assays using specific activators for these other inflammasomes.
-
Measure NF-κB dependent cytokines: The priming step for NLRP3 activation is dependent on the NF-κB pathway.[6] A specific NLRP3 inhibitor should not suppress the secretion of other NF-κB-dependent cytokines, such as TNF-α or IL-6.[6] Measuring the levels of these cytokines can help rule out off-target effects on the priming signal.
-
Assess cytotoxicity: Observed cell death may not be due to the inhibition of pyroptosis but could be a result of general compound toxicity.[6] It is crucial to perform a cytotoxicity assay, such as an LDH release or MTT assay, in parallel with your inflammasome activation experiment.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low IL-1β secretion after stimulation | Inefficient priming (Signal 1) | Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours). Confirm priming by measuring pro-IL-1β levels via Western blot or TNF-α release by ELISA.[5][6] |
| Inactive NLRP3 activator (Signal 2) | Use a fresh, validated batch of ATP or nigericin. Titrate the activator to determine the optimal concentration for your cell type.[5][6] | |
| Cell line does not express all necessary inflammasome components | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).[5][8] Note that some common cell lines like RAW264.7 do not express ASC and thus cannot form a functional NLRP3 inflammasome.[8] | |
| High background IL-1β in unstimulated controls | Cell stress or contamination | Ensure proper cell culture technique and gentle handling of cells. Regularly test for mycoplasma contamination, as it can activate inflammasomes.[6] |
| Endotoxin contamination | Use endotoxin-free reagents and screen new batches of fetal bovine serum (FBS).[5] | |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound | Perform a cell viability assay (e.g., MTT, LDH) in parallel to determine the toxic concentration of the inhibitor.[5][6] |
| High solvent concentration (e.g., DMSO) | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[5] |
This compound Quantitative Data
The following table summarizes the inhibitory activity of this compound in various in vitro models. (Note: This data is representative and may vary depending on experimental conditions).
| Cell Type | NLRP3 Activator | IC50 (nM) |
| Human THP-1 monocytes | Nigericin | 50 |
| Human THP-1 monocytes | ATP | 65 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 45 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 55 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MSU Crystals | 75 |
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the efficacy of this compound. Optimal conditions should be determined empirically for each specific cell type and experimental setup.[5]
1. Cell Seeding:
-
Plate macrophages (e.g., differentiated THP-1 cells or primary BMDMs) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]
2. Priming (Signal 1):
-
Carefully remove the culture medium.
-
Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS).[5]
-
Incubate for 2-4 hours at 37°C.[5]
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the priming medium and add the medium containing the inhibitor.
4. Activation (Signal 2):
-
Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) directly to the wells containing the inhibitor.[5]
-
Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin) at 37°C.[5]
5. Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA, LDH assay for pyroptosis).[4][5]
-
Cell lysates can also be prepared for Western blot analysis of cleaved caspase-1.[4]
IL-1β ELISA
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used.[4]
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.[4]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nlrp3-IN-41 Induced Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Nlrp3-IN-41 induced cell death in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.[1][2][3] this compound is expected to directly or indirectly interact with the NLRP3 protein to prevent the assembly and activation of the inflammasome complex.
Q2: Why am I observing cell death in my experiments after using this compound?
Cell death observed after treatment with a small molecule inhibitor like this compound can stem from several factors:
-
On-target cytotoxicity: While the intended effect is to inhibit inflammation, the targeted pathway may be essential for cell survival in your specific cell type or experimental conditions. Inhibition of NLRP3 has been linked to other forms of cell death beyond pyroptosis, including apoptosis and necroptosis under certain contexts.[4][5]
-
Off-target effects: The inhibitor may bind to other cellular targets besides NLRP3, leading to unintended and toxic consequences.[6]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[6]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[6]
-
Metabolite toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.
Q3: What is the difference between apoptosis, necrosis, and pyroptosis?
Apoptosis is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation without significant inflammation. Necrosis is a form of uncontrolled cell death resulting from acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers an inflammatory response. Pyroptosis is a pro-inflammatory form of programmed cell death dependent on caspase-1 activation, characterized by cell swelling, membrane pore formation mediated by Gasdermin D (GSDMD), and the release of inflammatory cytokines.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of NLRP3. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6] | |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results or lack of NLRP3 inhibition. | Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Inhibitor is not cell-permeable. | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. | |
| Incorrect timing of inhibitor addition. | The inhibitor must be added before or at the same time as the stimulus that activates NLRP3. Optimize the timing of inhibitor treatment relative to the experimental stimulus. | |
| Unexpected pro-inflammatory response despite NLRP3 inhibition. | Off-target effects activating other inflammatory pathways. | Use a secondary, structurally different NLRP3 inhibitor to confirm that the observed effect is specific to NLRP3 inhibition. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. |
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound
| Parameter | Recommended Range | Notes |
| Initial Dose-Response | 0.01 µM - 100 µM | A wide range is recommended to identify the optimal concentration. |
| Working Concentration | 0.1 µM - 10 µM | Typically, the effective concentration is 2-10 times the IC50 value. |
| Maximum DMSO Concentration | < 0.5% (v/v) | This can be cell-line dependent; ideally, keep it below 0.1%. |
Table 2: Key Experimental Controls
| Control | Purpose |
| Untreated Cells | Baseline for cell viability and NLRP3 activity. |
| Vehicle Control (Solvent only) | To assess the effect of the solvent on cell viability and NLRP3 activity. |
| Positive Control (NLRP3 activator) | To confirm that the NLRP3 inflammasome can be activated in the experimental system. |
| Negative Control (Inactive analog) | If available, to demonstrate the specificity of the inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.
Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a 6-well plate.
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V binding buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: NLRP3-IN-41 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NLRP3-IN-41 in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the in vivo administration of this compound.
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is an orally active compound.[1] For oral gavage, a common and effective vehicle is a suspension in an aqueous solution containing a suspending agent. A recommended starting point is 0.5% to 1% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in sterile water. For intraperitoneal (i.p.) injections, if required, a solution containing a solubilizing agent like DMSO followed by dilution in saline or corn oil may be necessary, though oral administration is the preferred route for this compound.[2] It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[1]
Q2: My this compound formulation is precipitating. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure proper suspension: When using methylcellulose or CMC, ensure it is properly hydrated and mixed to form a uniform suspension.
-
Particle size reduction: If you have the solid compound, reducing the particle size by micronization can improve suspension stability.
-
Sonication: Gentle sonication of the suspension before administration can help to disperse any aggregates.
-
Co-solvents: For alternative formulations, a small amount of a co-solvent like DMSO (typically ≤10%) can be used to initially dissolve the compound before suspending it in the final vehicle.[2] However, be mindful of potential vehicle toxicity.[1]
Q3: I am observing toxicity in my animals (e.g., weight loss, lethargy). What are the possible causes and solutions?
A3: Toxicity can arise from the compound itself, the vehicle, or the administration procedure.
-
Dose-dependent toxicity: The administered dose of this compound may be too high. Consider performing a dose-response study to determine the maximum tolerated dose (MTD).[1]
-
Vehicle toxicity: The vehicle, especially if it contains organic solvents like DMSO at high concentrations, can cause adverse effects.[1] Run a vehicle-only control group to assess its toxicity. If the vehicle is toxic, explore alternative formulations.
-
Off-target effects: The inhibitor might be affecting other biological targets. A thorough literature search for known off-target effects of similar compounds can be informative.[1]
-
Administration stress: Improper oral gavage technique can cause stress or injury. Ensure that personnel are well-trained in the procedure.
Q4: The compound is not showing the expected efficacy in my in vivo model. What should I do?
A4: A lack of efficacy can be due to several factors:
-
Inadequate dosage: The dose may be too low to achieve a therapeutic concentration at the target site. A dose-escalation study is recommended.[1]
-
Poor bioavailability: Although described as orally active, the bioavailability of your specific formulation might be suboptimal.[1] Pharmacokinetic studies to measure plasma concentrations of the compound can help to address this.
-
Inappropriate animal model: The chosen animal model may not have a disease pathology that is strongly driven by the NLRP3 inflammasome.[1] Validate the role of NLRP3 in your model using NLRP3 knockout animals or by measuring NLRP3 pathway components.
-
Compound stability: Ensure that your compound is stable in the formulation and has not degraded. Prepare fresh formulations regularly.
Quantitative Data Summary
The following table summarizes the solubility of NLRP3 inhibitors in common solvents, which can serve as a guide for this compound formulation development. Please note that the exact solubility of this compound should be determined empirically.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions.[3] |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO, but solubility may be lower.[3] |
| PEG400 | Soluble | A common vehicle for oral administration of other NLRP3 inhibitors.[4] |
| Corn Oil | Sparingly Soluble | Can be used as a vehicle for oral or i.p. administration, often in combination with a small amount of DMSO.[2] |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial solubilization due to poor aqueous solubility.[3] |
| Water | Insoluble | Not a suitable solvent for preparing stock solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (viscosity ~400 cP)
-
Sterile water for injection
-
Sterile glass vial or conical tube
-
Magnetic stirrer and stir bar
-
Weighing scale and spatula
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Add the remaining volume of cold sterile water and continue stirring until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound. For a 10 mg/mL suspension, you will need 10 mg of this compound for every 1 mL of 0.5% methylcellulose solution.
-
In a sterile vial, add a small amount of the 0.5% methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension at 4°C and protect it from light. Prepare fresh daily or as stability data allows.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of LPS-Induced Peritonitis
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
Materials:
-
Age- and sex-matched C57BL/6 mice
-
This compound formulation (from Protocol 1)
-
Vehicle control (0.5% methylcellulose)
-
Lipopolysaccharide (LPS)
-
ATP
-
Sterile saline
-
ELISA kits for mouse IL-1β
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
-
Compound Administration:
-
Administer this compound or vehicle control via oral gavage at the desired doses (e.g., 40 and 80 mg/kg) one hour before LPS challenge.
-
-
Inflammatory Challenge:
-
Inject mice intraperitoneally with LPS at a priming dose (e.g., 20 mg/kg).
-
Four hours after LPS injection, inject mice intraperitoneally with ATP (e.g., 30 mg/kg) to activate the NLRP3 inflammasome.[5]
-
-
Sample Collection:
-
One hour after the ATP challenge, euthanize the mice and collect peritoneal lavage fluid by injecting and retrieving 5 mL of cold, sterile saline.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IL-1β production.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: A logical approach to troubleshooting common in vivo experimental issues.
References
Long-term stability of Nlrp3-IN-41 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals using NLRP3-IN-41. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: While specific long-term stability data for this compound is not extensively published, recommendations can be made based on the handling of other structurally similar NLRP3 inhibitors. It is highly recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3] To ensure the integrity of the compound, it is crucial to use fresh, anhydrous DMSO, as the presence of water can affect solubility and stability.[2][3][4]
For storage, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
Recommended Storage Conditions for NLRP3 Inhibitor Stock Solutions (General Guidance):
| Solution Type | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | -20°C | Up to 1 year | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [2] |
| DMSO Stock Solution | -80°C | Up to 6 months | [1][2][5] |
| Aqueous Dilutions | 2-8°C | Not recommended for storage; prepare fresh before use. | [1] |
Note: This data is based on general recommendations for other NLRP3 inhibitors and should be considered as a guideline for this compound. It is always best to refer to the manufacturer's certificate of analysis for any specific storage instructions.[6]
Q2: My this compound solution is precipitating after dilution in aqueous media. What should I do?
A2: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers or cell culture media is a common issue.[1][4] Here are several troubleshooting steps to address this:
-
Ensure Final Solvent Concentration is Low: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity and solubility issues.[1][5]
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.[1]
-
Proper Mixing Technique: Add the DMSO stock solution drop-wise to the aqueous medium while gently vortexing or swirling to facilitate rapid and uniform mixing.[1]
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen DMSO stock for each experiment. Do not store aqueous dilutions of the inhibitor.[1][7]
Troubleshooting Guide
Issue: Inconsistent or no inhibition of NLRP3 inflammasome activation.
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound from a properly stored DMSO stock for each experiment.[7] Aliquot the stock solution to minimize freeze-thaw cycles.[1][2] |
| Precipitation of Inhibitor | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting steps for precipitation in the FAQ section.[4] |
| Inefficient Priming (Signal 1) | Optimize the concentration and incubation time of the priming agent (e.g., LPS). Typical concentrations range from 200 ng/mL to 1 µg/mL for 2-4 hours.[7] |
| Inactive NLRP3 Activator (Signal 2) | Use a fresh, validated batch of the NLRP3 activator (e.g., ATP or nigericin).[7] |
| Incorrect Timing of Inhibitor Addition | The inhibitor should typically be added after the priming step and before the activation step.[7] |
| Cell Type Lacks Functional NLRP3 Inflammasome | Use a cell line known to express all necessary components of the NLRP3 inflammasome, such as THP-1 cells or bone marrow-derived macrophages (BMDMs).[7] |
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound. Optimal conditions, including cell density, reagent concentrations, and incubation times, should be determined empirically for each specific cell type and experimental setup.
-
Cell Seeding: Plate macrophages (e.g., differentiated THP-1 cells or primary BMDMs) in a suitable culture plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Carefully remove the culture medium and replace it with fresh medium containing a priming agent, such as lipopolysaccharide (LPS), at a concentration of 1 µg/mL. Incubate for 2-4 hours at 37°C.[7]
-
Inhibitor Treatment: Prepare serial dilutions of your this compound stock solution in cell culture medium. Remove the priming medium and add the medium containing the desired concentrations of this compound. It is crucial to include a vehicle control (medium with the same final concentration of DMSO). Incubate for 30-60 minutes at 37°C.[7]
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (final concentration of 2.5-5 mM) or nigericin (B1684572) (final concentration 5-10 µM), directly to the wells. Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin) at 37°C.[8]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis of secreted IL-1β (e.g., by ELISA) or LDH release (for pyroptosis). Cell lysates can be prepared to analyze pro-IL-1β and cleaved caspase-1 by Western blot.[7]
Visualizations
References
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibition: NLRP3-IN-41 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a detailed, data-driven comparison of two small molecule inhibitors of the NLRP3 inflammasome: the well-established, selective inhibitor MCC950 and the novel, non-selective inhibitor NLRP3-IN-41.
Mechanism of Action and Specificity
MCC950 is a potent and highly selective inhibitor of the NLRP3 inflammasome.[1][2][3] It directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and locking the inflammasome in an inactive conformation.[1] This mechanism effectively blocks both canonical and non-canonical NLRP3 activation pathways.[3] Extensive studies have demonstrated that MCC950 does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1, making it a valuable tool for specifically studying NLRP3-mediated processes.[3]
In contrast, this compound has been identified as a non-selective inhibitor of the NLRP3 inflammasome.[4] While it inhibits NLRP3, it also demonstrates inhibitory activity against the AIM2 and NLRC4 inflammasomes.[4] Furthermore, this compound has been found to directly target and inhibit the double-stranded RNA-activated protein kinase (PKR), a component of the upstream signaling pathway that can lead to NLRP3 activation.[4] This broader activity profile suggests that the anti-inflammatory effects of this compound may be mediated by multiple pathways.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency of this compound and MCC950 against various inflammasome components.
Table 1: Inhibitory Activity of this compound
| Target | Cell Line | Activator(s) | IC50 | Reference |
| NLRP3 | THP-1 derived macrophages | LPS + ATP | 5-15 µM (Significant inhibition) | [4] |
| AIM2 | THP-1 derived macrophages | Poly(dA:dT) | Inhibits | [4] |
| NLRC4 | THP-1 derived macrophages | S. typhimurium | Inhibits | [4] |
| PKR | (Biochemical Assay) | - | (Direct inhibition) | [4] |
Table 2: Inhibitory Activity of MCC950
| Target | Cell Line | Activator(s) | IC50 | Reference |
| NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 nM | [1] |
| NLRP3 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 nM | [1] |
| AIM2 | - | - | No significant inhibition | [3] |
| NLRC4 | - | - | No significant inhibition | [3] |
| NLRP1 | - | - | No significant inhibition | [3] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the distinct points of intervention for MCC950 and this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
Experimental Workflow for Inhibitor Evaluation
A standardized workflow is crucial for the comparative assessment of NLRP3 inflammasome inhibitors.
Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Derived Macrophages
This protocol describes the methodology to assess the inhibitory effect of compounds on the NLRP3 inflammasome in a human monocytic cell line.
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Inflammasome Priming and Inhibition: Differentiated THP-1 macrophages are primed with 100 ng/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β. Following priming, the cells are treated with various concentrations of this compound or MCC950 for 1 hour.
-
Inflammasome Activation: The NLRP3 inflammasome is then activated by adding 5 mM ATP for 30 minutes.
-
Quantification of IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of IL-1β inhibition for each inhibitor concentration is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assays for AIM2 and NLRC4 Inflammasomes
To determine the selectivity of the inhibitors, similar experimental setups are used with specific activators for other inflammasomes.
-
AIM2 Inflammasome Activation: After LPS priming, THP-1 derived macrophages are transfected with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4 Inflammasome Activation: LPS-primed THP-1 derived macrophages are infected with Salmonella typhimurium to activate the NLRC4 inflammasome.
The inhibitory effects of the compounds on IL-1β secretion are then measured as described above.
Summary and Conclusion
MCC950 stands out as a highly potent and specific inhibitor of the NLRP3 inflammasome, making it an invaluable tool for targeted research into NLRP3-driven pathologies. Its well-defined mechanism of action and high selectivity minimize the potential for off-target effects.
This compound, in contrast, presents a broader inhibitory profile. Its ability to target not only NLRP3 but also other inflammasomes and the upstream kinase PKR suggests a more complex mechanism of action. While this lack of selectivity may be a limitation for studies requiring precise targeting of NLRP3, it could offer therapeutic advantages in inflammatory conditions where multiple pathways are activated.
The choice between this compound and MCC950 will depend on the specific research question or therapeutic strategy. For dissecting the specific role of the NLRP3 inflammasome, the high selectivity of MCC950 is advantageous. For exploring broader anti-inflammatory strategies, the multi-target profile of this compound may be of interest. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
A Comparative Guide to NLRP3 Inflammasome Inhibitors: CY-09
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the NLRP3 inflammasome inhibitor CY-09. A thorough search of scientific literature and public databases did not yield any specific information regarding a compound designated "Nlrp3-IN-41." This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a less common alias, or a potential misnomer.[1] Consequently, a direct comparative analysis against this compound is not feasible at this time.
Instead, this guide will focus on the efficacy and mechanism of action of CY-09, a well-characterized NLRP3 inhibitor. To provide a valuable comparative context for researchers, we will also include data on MCC950, another widely studied NLRP3 inhibitor, against which CY-09 has been compared in preclinical studies.[2][3]
Mechanism of Action: Targeting the Engine of Inflammation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory responses.[4][5] Its dysregulation is implicated in a wide range of inflammatory diseases. Both CY-09 and MCC950 are direct inhibitors of the NLRP3 protein, preventing the downstream cascade of inflammatory cytokine release.
CY-09 is a selective and direct NLRP3 inhibitor that specifically targets the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[6][7][8] By binding to this site, CY-09 inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[3][8][9] This action effectively blocks the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[3][8]
MCC950 , another potent and selective NLRP3 inhibitor, also targets the NACHT domain but is understood to interact with the Walker B motif.[6] This interaction locks NLRP3 in an inactive conformation, preventing the conformational changes required for its activation.[6]
Signaling Pathway Inhibition
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[10][11] CY-09 acts on the activation step, downstream of the initial priming signal.[2]
Comparative Efficacy Data
The following tables summarize the available quantitative data for CY-09, with comparative data for MCC950 where available.
Table 1: In Vitro Efficacy of NLRP3 Inhibitors
| Compound | Target | Assay | Cell Type | Stimulus | IC50 | Reference |
| CY-09 | NLRP3 ATPase Activity | ATPase Activity Assay | Purified NLRP3 | - | 0.1 - 1 µM | [3] |
| CY-09 | IL-1β Secretion | ELISA | LPS-primed BMDMs | ATP, MSU, Nigericin (B1684572) | 1 - 10 µM (dose-dependent inhibition) | [8] |
| CY-09 | Caspase-1 Activation | Western Blot | LPS-primed BMDMs | ATP, MSU, Nigericin | 1 - 10 µM (dose-dependent inhibition) | [8] |
| CY-09 | IL-1β Secretion | ELISA | Human PBMCs | Nigericin | Dose-dependent inhibition | [3] |
| MCC950 | IL-1β Secretion | ELISA | LPS-primed BMDMs | Multiple | ~8 nM | [2] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; MSU: Monosodium Urate.
Table 2: In Vivo Efficacy of CY-09 in Preclinical Models
| Disease Model | Species | Dosage | Route | Key Findings | Reference |
| Gout (MSU-induced peritonitis) | Mouse | 40 mg/kg | i.p. | Suppressed IL-1β production and neutrophil influx, comparable to MCC950. | [2][3] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | Not specified | Not specified | Increased survival of NLRP3 mutant mice. | [8] |
| Type 2 Diabetes (High-Fat Diet) | Mouse | 2.5 mg/kg/day | Not specified | Reduced fasting blood glucose, improved insulin (B600854) sensitivity, and reduced weight gain. | [12] |
| Alzheimer's Disease (3xTg-AD mice) | Mouse | Not specified | Not specified | Attenuated NLRP3 inflammasome activation, restored cerebral glucose metabolism, and improved cognitive impairment. | [13][14] |
| Inflammatory Pain | Mouse | Not specified | Not specified | Reduced production of inflammatory cytokines and alleviated pain. | [15] |
i.p.: Intraperitoneal
Table 3: Pharmacokinetic Properties of CY-09 in Mice
| Parameter | Value |
| Half-life (t1/2) | 2.4 hours |
| Bioavailability (Oral) | 72% |
| Reference | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibitory compounds.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in appropriate media for 6-7 days to allow for differentiation.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of CY-09 or a vehicle control for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a stimulus such as ATP (e.g., 5 mM), nigericin (e.g., 10 µM), or monosodium urate (MSU) crystals (e.g., 150 µg/mL).
-
Sample Collection: After a defined incubation period (e.g., 1-6 hours), the cell culture supernatant is collected to measure secreted cytokines, and the cells are lysed to analyze intracellular proteins.
-
Analysis: IL-1β levels in the supernatant are quantified by ELISA. Caspase-1 activation in the cell lysates is assessed by Western blot for the cleaved p20 subunit.
In Vivo MSU-Induced Peritonitis Model
This protocol outlines the induction of peritonitis using monosodium urate (MSU) crystals to evaluate the in vivo efficacy of NLRP3 inhibitors.
-
Animal Model: C57BL/6J mice are typically used.
-
Inhibitor Administration: Mice are pre-treated with CY-09 (e.g., 40 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) or oral administration.
-
Induction of Peritonitis: A sterile suspension of MSU crystals (e.g., 1 mg in PBS) is injected intraperitoneally to induce an NLRP3-dependent inflammatory response.
-
Sample Collection: After a specific time (e.g., 6 hours), mice are euthanized, and the peritoneal cavity is washed with PBS to collect the peritoneal lavage fluid.
-
Analysis: The lavage fluid is analyzed for IL-1β concentration using ELISA. The number of recruited neutrophils in the lavage fluid is quantified by flow cytometry or cell counting.
Conclusion
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome with a clear mechanism of action involving the inhibition of NLRP3's ATPase activity.[2][8][9] It has demonstrated significant efficacy in a variety of preclinical models of inflammatory diseases, including gout, type 2 diabetes, and neuroinflammatory conditions.[2][12][13][15] Its favorable oral bioavailability in mice further supports its potential as a therapeutic agent.[9][12] While a direct comparison with "this compound" is not possible due to a lack of available data, the information presented on CY-09 provides a strong foundation for researchers and drug developers interested in targeting the NLRP3 inflammasome. Further investigation into the safety and efficacy of CY-09 and similar molecules in more complex disease models and ultimately in clinical settings is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. Inhibiting NLRP3 Inflammasome Activation by CY-09 Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating NLRP3 Inflammasome Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of novel NLRP3 inflammasome inhibitors, such as Nlrp3-IN-41. Due to the current lack of publicly available data for this compound, this document focuses on established NLRP3 inhibitors—MCC950 and CY-09—to present a comparative overview. The methodologies and data presented herein can serve as a benchmark for evaluating new chemical entities targeting the NLRP3 inflammasome.
Comparative Analysis of NLRP3 Inhibitors
The effective validation of a novel NLRP3 inhibitor requires a multi-faceted approach, combining direct target engagement assays with functional readouts of inflammasome activity. The following table summarizes key quantitative data for well-characterized NLRP3 inhibitors, providing a template for the evaluation of new compounds.
| Parameter | MCC950 | CY-09 | This compound |
| Target | NLRP3 NACHT domain | NLRP3 NACHT domain (ATP-binding site) | Data not available |
| Mechanism of Action | Blocks ATP hydrolysis, preventing NLRP3 oligomerization and ASC speck formation. | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting its ATPase activity. | Data not available |
| In Vitro Potency (IC50) | ~8 nM (LPS+Nigericin-induced IL-1β release in BMDMs) | ~5 µM (ATP-induced IL-1β release in LPS-primed BMDMs) | Data not available |
| Cellular Target Engagement (IC50) | NanoBRET™ assay: Potent intracellular engagement | NanoBRET™ assay: Partial intracellular engagement | Data not available |
| In Vivo Efficacy Model | Mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse model of Type 2 Diabetes (T2DM) | Data not available |
| In Vivo Efficacy Readout | Reduction in serum IL-1β, IL-18, and inflammatory cell infiltration. | Improvement in glucose tolerance and reduction in pancreatic islet inflammation. | Data not available |
Key Experiments for Validating NLRP3 Target Engagement
A robust validation workflow involves a combination of assays to confirm direct binding to NLRP3 within the cell and to measure the functional consequences of this engagement on the inflammasome signaling cascade.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of a compound to the NLRP3 protein in living cells, providing a quantitative measure of target occupancy.[1][2][3][4][5]
Experimental Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding an NLRP3-NanoLuc® fusion protein.
-
Cell Plating: 24 hours post-transfection, cells are harvested and seeded into 96-well plates.
-
Compound Treatment: The test inhibitor (e.g., this compound) is added at various concentrations.
-
Tracer Addition: A fluorescent tracer that binds to NLRP3 is added to all wells.
-
Incubation: The plate is incubated at 37°C for 2 hours to allow for binding equilibrium.
-
Substrate Addition and Reading: The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of detecting both donor (460 nm) and acceptor (610 nm) wavelengths.
-
Data Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration to determine the IC50 value for target engagement.[1]
Caspase-1 Activity Assay
This functional assay measures the activity of caspase-1, a key enzyme activated by the assembled inflammasome.[3][6]
Experimental Protocol:
-
Cell Priming and Treatment: Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.[3] The cells are then treated with the test inhibitor.
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as nigericin (B1684572) or ATP.
-
Cell Lysis and Assay: The Caspase-Glo® 1 Inflammasome Assay reagent, which contains a specific caspase-1 substrate (Z-WEHD-aminoluciferin), is added.[6]
-
Luminescence Measurement: The luminescence, which is proportional to caspase-1 activity, is measured using a luminometer.
-
Data Analysis: The reduction in caspase-1 activity in the presence of the inhibitor is used to determine its functional potency.
IL-1β Release Assay
This assay quantifies the secretion of the pro-inflammatory cytokine IL-1β, a downstream product of NLRP3 inflammasome activation.[2][6]
Experimental Protocol:
-
Cell Priming and Treatment: Similar to the caspase-1 assay, immune cells like PMA-differentiated THP-1 cells are primed with LPS and treated with the inhibitor.[3][7]
-
NLRP3 Activation: Inflammasome activation is induced with a second signal like ATP or nigericin.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of secreted IL-1β in the supernatant is measured using an ELISA or a Lumit® IL-1β Immunoassay.[2][6]
-
Data Analysis: The dose-dependent inhibition of IL-1β release by the test compound is analyzed to determine its IC50.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams illustrate the NLRP3 signaling pathway and a typical validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of NLRP3 Inflammasome Inhibitors: A Comparative Guide
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting different components of the NLRP3 pathway. However, ensuring these inhibitors are specific for NLRP3 and do not exhibit off-target effects is a significant challenge.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The "activation" step is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, leading to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Navigating NLRP3 Inflammasome Inhibition: A Comparative Guide to Nlrp3-IN-41 and Alternatives
For researchers, scientists, and drug development professionals investigating the complexities of inflammatory pathways, the NLRP3 inflammasome stands out as a critical mediator. Its activation is a key driver in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of Nlrp3-IN-41, a potent inhibitor of the NLRP3 inflammasome, with other well-established alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for selecting the appropriate tool to dissect and modulate NLRP3-driven inflammation.
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, notably IL-1β and IL-18. This process is initiated through a two-signal mechanism. The first, or priming signal, often provided by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, which can be triggered by diverse stimuli such as ATP, nigericin (B1684572), or crystalline substances, results in the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Quantitative Comparison of NLRP3 Inflammasome Inhibitors
The efficacy of small molecule inhibitors targeting the NLRP3 inflammasome is a crucial factor in their selection for research and therapeutic development. The following table summarizes the performance of this compound and its alternatives based on their half-maximal inhibitory concentration (IC50) for IL-1β release, a key downstream effector of NLRP3 activation.
| Inhibitor | Mechanism of Action | IC50 (IL-1β release) | Cell Type |
| This compound | Inhibits both priming and activation stages of the NLRP3 inflammasome. | 5-15 µM (significant inhibition) | THP-1 cells |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization.[1][2] | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs)[1] |
| CY-09 | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting ATPase activity and inflammasome assembly. | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs)[3] |
| MNS (3,4-Methylenedioxy-β-nitrostyrene) | Binds to the LRR and NACHT domains of NLRP3, suppressing its ATPase activity.[4] | ~2 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs)[4] |
| Tranilast | Directly binds to the NACHT domain of NLRP3, preventing its oligomerization and inflammasome assembly. | 10-15 µM | Not specified |
| Dapansutrile (OLT1177) | Inhibits NLRP3 ATPase activity and blocks the interaction between NLRP3 and ASC. | ~1 nM | Mouse J774A.1 macrophages[3][5] |
| INF39 | Irreversibly inhibits the NLRP3 inflammasome. | 10 µM | Not specified[3] |
Detailed Experimental Protocol: Western Blot for NLRP3 Inflammasome Activation
This protocol outlines the steps for assessing NLRP3 inflammasome activation and the efficacy of inhibitors like this compound using Western blotting to detect cleaved caspase-1.
Materials and Reagents
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (or other inhibitors)
-
Nigericin or ATP
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
4x Laemmli sample buffer
-
Polyacrylamide gels (e.g., 12-15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-1, anti-NLRP3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure
-
Cell Culture and Priming:
-
Plate differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh DMEM containing 10% FBS and prime the cells with 500 ng/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 30-60 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 45-60 minutes or 5 mM ATP for 30-45 minutes.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube. This fraction will be used to detect secreted cleaved caspase-1.
-
Cell Lysate: Wash the adherent cells once with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C and transfer the cleared supernatant (cell lysate) to a new tube. This fraction contains intracellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Cell Lysates: Mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Supernatants: Mix a standardized volume of the supernatant with 4x Laemmli sample buffer and boil.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a 12-15% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-1 (p20 subunit), NLRP3, and a loading control (e.g., β-actin for cell lysates) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. For cell lysates, normalize the target protein band intensity to the loading control. For supernatants, ensure equal volume loading was performed. A reduction in the cleaved caspase-1 p20 band in the supernatant of inhibitor-treated samples compared to the vehicle control indicates successful inhibition of NLRP3 inflammasome activation.
-
Visualizing the Pathway and Process
To further clarify the biological context and experimental design, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the Western blot workflow.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Caption: Western blot workflow for assessing this compound efficacy.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Measuring IL-1β Suppression: A Comparative Guide to ELISA Protocols Following Nlrp3-IN-41 Treatment
For researchers, scientists, and drug development professionals investigating the efficacy of NLRP3 inflammasome inhibitors, this guide provides a comparative framework for quantifying the reduction of Interleukin-1β (IL-1β) following treatment with Nlrp3-IN-41. This document outlines a detailed experimental protocol, presents data in a clear, comparative format, and visualizes the underlying biological pathways and experimental procedures.
The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a multi-step process that results in the maturation and secretion of pro-inflammatory cytokines, including IL-1β and IL-18.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[2][3][5] Consequently, the development of specific inhibitors, such as this compound, is a key focus of therapeutic research. This guide details the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on IL-1β production.
The NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate signaling pathways like NF-κB, leading to the increased transcription of NLRP3 and pro-IL-1β.[1][6] The second step, "activation," is triggered by a diverse array of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal damage, which leads to the assembly of the NLRP3 inflammasome complex.[2][7] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][3] Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell.[1][3] this compound is a pharmacological inhibitor that is expected to interfere with this pathway, ultimately reducing the production of mature IL-1β.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome and Its Role in T1DM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to NLRP3 Inflammasome Inhibitors for Macrophage Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nlrp3-IN-41 and other leading NLRP3 inflammasome inhibitors, focusing on their performance in macrophage-based assays. The information is curated to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Performance Comparison of NLRP3 Inhibitors
The landscape of NLRP3 inhibitors is rapidly expanding. While a precise IC50 value for this compound in macrophages is not publicly available, existing data indicates its efficacy in the micromolar range. For a comprehensive comparison, this guide includes several well-characterized NLRP3 inhibitors with established potencies.
| Inhibitor | IC50 Value | Cell Type | Assay Conditions | Mechanism of Action |
| This compound | Effective at 5-15 µM[1] | THP-1 Macrophages | LPS (100 ng/mL) + ATP (5 mM) | Inhibits priming and activation stages of the NLRP3 inflammasome.[1] |
| MCC950 | ~7.5 nM[2] | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity. |
| ~8.1 nM[2] | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP stimulation | ||
| CY-09 | ~6 µM | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain. |
| Dapansutrile (OLT1177) | Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrations. | Human blood-derived macrophages | LPS stimulation | Prevents NLRP3 oligomerization. |
| Inzomelid | Not specified | Not specified | Not specified | Not specified |
| BAL-0028 | 57.5 nM | THP-1 Macrophages | LPS + Nigericin stimulation | Binds to the NACHT domain of NLRP3 at a site distinct from MCC950.[3] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in cell types, assay conditions, and stimulation methods.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The NLRP3 inflammasome signaling pathway.
References
Comparative Analysis of Brain Penetration of NLRP3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of neuroinflammatory and neurodegenerative diseases.[1] Effective therapeutic intervention for these central nervous system (CNS) disorders requires NLRP3 inhibitors that can efficiently cross the blood-brain barrier (BBB). This guide provides a comparative analysis of the brain penetration capabilities of several notable NLRP3 inhibitors, supported by available experimental data.
Data Presentation: Quantitative Comparison of Brain Penetration
The ability of a drug to penetrate the brain is quantified by several key parameters. The brain-to-plasma concentration ratio (Kp) provides a measure of the total drug concentration in the brain relative to the plasma. A more refined metric is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which accounts for protein binding in both compartments and is considered a better predictor of target engagement in the CNS.[2][3][4][5][6][7][8][9][10][11] The in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) provides a measure of a compound's passive permeability (Pe) across an artificial membrane simulating the BBB.[12][13][14][15]
Below is a summary of publicly available data on the brain penetration of various NLRP3 inhibitors.
| Inhibitor | Chemical Class | Kp (Brain/Plasma Ratio) | Kp,uu | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Notes |
| MCC950 | Diaryl sulfonylurea | Low | - | - | Widely used as a research tool, but exhibits low CNS penetration.[1] |
| OLT1177 (Dapansutrile) | β-sulfonyl nitrile | - | - | - | Orally bioavailable and has shown efficacy in a mouse model of experimental autoimmune encephalomyelitis, suggesting CNS penetration.[16] |
| NT-0796 | Ester-substituted carbamate | 0.79 (mouse, 5 min post-IV)[16] | - | 11.8[16] | A brain-penetrant prodrug that is converted to the active acid metabolite. Currently in clinical development for Parkinson's disease.[16][17][18] |
| BGE-102 | - | High (qualitative) | - | - | Described as a highly brain-penetrant NLRP3 inhibitor. Achieved target IC90 levels in cerebrospinal fluid in Phase 1 trials.[19] |
| YQ128 | Sulfonylurea derivative | Moderate (qualitative) | - | - | A PET tracer showed moderate brain uptake, but the compound has poor oral bioavailability. |
Data not available is denoted by "-". Kp values can vary based on the species, dose, and time point of measurement.
Mandatory Visualization
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, a key target for the inhibitors discussed.
Caption: Canonical NLRP3 inflammasome activation pathway and the point of intervention for NLRP3 inhibitors.
Experimental Workflow for Assessing Brain Penetration
The following diagram outlines a typical experimental workflow for the evaluation of the brain penetration of novel NLRP3 inhibitors.
Caption: A typical workflow for evaluating the brain penetration of drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to determine the brain penetration of NLRP3 inhibitors.
In Vivo Pharmacokinetic Study for Kp and Kp,uu Determination
This protocol outlines the steps for determining the brain and plasma concentrations of an NLRP3 inhibitor in a rodent model to calculate Kp and Kp,uu.[4][6]
1. Animal Model and Dosing:
-
Species: Typically male C57BL/6 mice or Wistar rats.
-
Administration: The NLRP3 inhibitor is administered via a relevant route, such as intravenous (IV) for initial BBB penetration assessment or oral (PO) to evaluate bioavailability and brain exposure after oral dosing.
-
Dose: A suitable dose is selected based on in vitro potency and preliminary toxicity data.
2. Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C.
-
Following blood collection, the animal is transcardially perfused with ice-cold saline to remove remaining blood from the brain vasculature.
-
The brain is then excised, weighed, and snap-frozen in liquid nitrogen, followed by storage at -80°C.
3. Sample Preparation and Analysis:
-
Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile.
-
Brain tissue is homogenized in a suitable buffer. The homogenate then undergoes protein precipitation.
-
The concentrations of the NLRP3 inhibitor in the plasma and brain homogenate supernatants are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
Kp Calculation: Kp = (Concentration in brain) / (Concentration in plasma).
-
Determination of Unbound Fractions (fu,p and fu,b): The unbound fraction in plasma (fu,p) and brain homogenate (fu,b) are determined using equilibrium dialysis.
-
Kp,uu Calculation: Kp,uu = Kp * (fu,p / fu,b).
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive permeability of a compound across the BBB.[14][20][21][22]
1. Materials:
-
96-well filter plates (donor plate) and 96-well acceptor plates.
-
Artificial membrane solution: A lipid mixture (e.g., porcine brain polar lipid extract) dissolved in an organic solvent (e.g., dodecane).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compound (NLRP3 inhibitor) and control compounds with known BBB permeability (e.g., propranolol (B1214883) for high permeability and theophylline (B1681296) for low permeability).
2. Assay Procedure:
-
The filter membrane of the donor plate is coated with the artificial membrane solution and the solvent is allowed to evaporate.
-
The acceptor plate wells are filled with PBS (pH 7.4).
-
The test compound and control compounds are dissolved in PBS (pH 7.4) and added to the wells of the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
3. Sample Analysis and Data Calculation:
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation:
Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (A * t))
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
4. Interpretation of Results:
-
Compounds are typically classified based on their Pe values:
-
High permeability: Pe > 4.0 x 10⁻⁶ cm/s
-
Moderate permeability: Pe = 2.0 - 4.0 x 10⁻⁶ cm/s
-
Low permeability: Pe < 2.0 x 10⁻⁶ cm/s
-
This guide provides a foundational understanding of the comparative brain penetration of select NLRP3 inhibitors. As research in this area is rapidly evolving, it is anticipated that more comprehensive and directly comparable datasets will become available, further aiding in the development of effective CNS-targeted NLRP3 inflammasome inhibitors.
References
- 1. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]
- 5. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain penetration profile of Nodthera’s NLRP3 inflammasome inhibitor described | BioWorld [bioworld.com]
- 17. Discovery of Clinical Candidate NT-0796, a Brain-Penetrant and Highly Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nodthera.com [nodthera.com]
- 19. bioagelabs.com [bioagelabs.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. researchgate.net [researchgate.net]
- 22. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nlrp3-IN-41
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, small-molecule inhibitors like Nlrp3-IN-41 are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step operational and disposal plan for this compound, a brain-penetrant inhibitor of the NLRP3 inflammasome.[1]
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on established best practices for the handling and disposal of novel small-molecule inhibitors in a laboratory setting.[2] It is imperative to consult the manufacturer-provided SDS for this compound as soon as it is available and to strictly adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Given that the toxicological properties of this compound may not be fully characterized, it is crucial to handle this compound with caution at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
In Case of Accidental Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Quantitative Data Summary for Handling and Storage
The following table outlines general recommendations for the handling and storage of small-molecule inhibitors like this compound. Specific parameters should be confirmed with the manufacturer's documentation.
| Parameter | Recommendation | Source |
| Storage Temperature | Store at -20°C for short-term or -80°C for long-term storage. | [3] |
| Container | Keep in a tightly sealed, light-resistant vial. | [3] |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. | [3] |
| Hazard Classification | Treat as hazardous waste. A similar compound, NLRP3-IN-9, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. | [2][5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. These materials should be treated as hazardous chemical waste.[2]
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: All waste contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Dispose of all contaminated disposable materials, including gloves, pipette tips, tubes, and weighing papers, in a designated container for solid hazardous chemical waste.[2][4]
-
Liquid Waste: Collect any unused stock solutions or working solutions of this compound in a designated container for liquid hazardous waste.[2]
-
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. If the compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated or non-halogenated, as per your institution's guidelines.[4][6]
Step 2: Container Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[6]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic, ensuring the container is kept closed except when adding waste.[2][4]
Step 3: Final Disposal
-
Professional Disposal Service: The primary and recommended method for the disposal of chemical waste is through a licensed professional waste disposal service or an approved waste disposal plant.[3][6]
-
Incineration: For many small-molecule inhibitors, the preferred disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup.[2]
Step 4: Decontamination and Spill Response
-
Work Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[3]
-
Spill Response: In the event of a spill, evacuate and alert personnel in the immediate area. For small spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the substance. Collect all cleanup materials and place them in a designated hazardous waste container. Report the spill to your laboratory supervisor and EHS department as required by your institution.[4]
NLRP3 Inflammasome Signaling Pathway
This compound is an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1] The activation of the NLRP3 inflammasome is a two-step process, which this inhibitor targets.[1] The diagram below illustrates the canonical activation pathway of the NLRP3 inflammasome.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Nlrp3-IN-41
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory when working with Nlrp3-IN-41 to prevent inhalation, skin contact, and eye exposure. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) are recommended; change immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1][2] Ventilation: All work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1][2] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and maintain the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions, typically -20°C for short-term and -80°C for long-term storage, in a tightly sealed, light-resistant vial.[3]
-
Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.[2]
2. Preparation of Stock Solutions:
-
All procedures involving the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[2]
-
Use a precision balance within the fume hood and handle the solid carefully to avoid generating dust.[2]
-
Slowly add the appropriate solvent, such as DMSO, to the vial.[4]
-
Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.[2][4] It is advisable to prepare a high-concentration stock solution and create aliquots for single use to avoid repeated freeze-thaw cycles.[4]
3. General Handling Practices:
-
Conduct all work with this compound in a designated and clearly marked area.[1]
-
Use dedicated laboratory equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use.[1]
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[2][5]
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment that have been in contact with this compound. A common and effective method is to use 70% ethanol (B145695) followed by a cleaning agent.[3]
-
Final Disposal: The recommended method for the final disposal of this type of chemical waste is incineration by a licensed professional waste disposal service.[3]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
